molecular formula C5H12O<br>C5H12O<br>CH3CH2CH(CH3)CH2OH B7769223 2-Methyl-1-butanol CAS No. 34713-94-5

2-Methyl-1-butanol

Cat. No.: B7769223
CAS No.: 34713-94-5
M. Wt: 88.15 g/mol
InChI Key: QPRQEDXDYOZYLA-UHFFFAOYSA-N
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Description

Overview of 2-Methyl-1-butanol (B89646) as a Chemical Compound

This compound, an organic compound with the chemical formula C5H12O, is a colorless liquid characterized by a distinctive odor. ontosight.ai It is also known as active amyl alcohol. wikipedia.org This primary alcohol consists of a butane (B89635) chain with a methyl group on the second carbon and a hydroxyl group on the first carbon. ontosight.ai It is slightly soluble in water but miscible with most organic solvents. ontosight.aisigmaaldrich.com

The compound is a member of the amyl alcohol family, which includes eight isomers. odowell.comchemicalbook.com These isomers are typically flammable, colorless liquids, with the exception of 2,2-dimethyl-1-propanol, which is a solid at room temperature. odowell.comchemicalbook.com this compound is naturally present in various fruits, as well as in fermented beverages like wine and beer. chemicalbook.comepa.gov

Table 1: General Properties of this compound

Property Value
Molecular Formula C5H12O ontosight.aiontosight.ainist.govbiosynth.comnist.gov
Molecular Weight 88.15 g/mol ontosight.aisigmaaldrich.comnist.govbiosynth.comnih.govsigmaaldrich.comnih.govnih.gov
Appearance Colorless liquid ontosight.aiontosight.aiodowell.comchemicalbook.com
Boiling Point 128-130 °C ontosight.aisigmaaldrich.comodowell.comchemicalbook.combiosynth.comnih.gov
Density ~0.819 g/mL at 20 °C odowell.comchemicalbook.comsigmaaldrich.com
Solubility in Water Slightly soluble ontosight.aisigmaaldrich.comnih.gov
CAS Number 137-32-6 sigmaaldrich.comnist.govbiosynth.comsigmaaldrich.com

Academic Significance and Research Relevance of this compound

In academic and industrial research, this compound holds considerable interest for several applications. It is a key solvent and intermediate in the synthesis of various chemicals, including esters used in fragrances and flavors, lubricants, and plasticizers. ontosight.aiontosight.aiodowell.comchemicalbook.com

A significant area of current research focuses on this compound as a potential biofuel. wikipedia.orgresearchgate.netacs.org Its branched structure and hydrophobic nature make it an attractive alternative to conventional fuels. wikipedia.org Researchers are actively exploring metabolic engineering in microorganisms like Corynebacterium glutamicum and Synechococcus elongatus to produce this compound from renewable resources such as glucose and CO2. researchgate.netrsc.org

Furthermore, its chiral nature makes it a valuable precursor in the synthesis of specialized materials like chiral liquid crystals. chemicalbook.comsigmaaldrich.com The compound and its derivatives are also studied for their biological activities. For instance, it acts as an attractant for certain insects, which has led to its use in pest management traps. chemicalbook.comepa.govregulations.gov

Historical Context of this compound Studies

Historically, this compound was identified as a component of fusel oil, a byproduct of ethanol (B145695) fermentation. odowell.comchemicalbook.com Early studies focused on its isolation and characterization from this source. The first pesticide product containing this compound as an active ingredient was registered in 2010. regulations.gov Research has since evolved to investigate its chemical properties, synthesis, and potential applications. Pyrolysis and oxidation studies have been conducted to understand its combustion characteristics for biofuel applications. researchgate.net More recent research has delved into its biosynthesis through metabolic engineering, aiming for sustainable production. researchgate.netrsc.org

Stereoisomers of this compound: Enantiomeric Forms and Chirality

This compound possesses a chiral center at the second carbon atom, meaning it is not superimposable on its mirror image. quora.com This chirality gives rise to two distinct stereoisomers, or enantiomers: (R)-(+)-2-Methyl-1-butanol and (S)-(-)-2-Methyl-1-butanol. ontosight.aiquora.com These enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light, rotating it in opposite directions. ontosight.ai

(R)-(+)-2-Methyl-1-butanol is the dextrorotatory enantiomer, meaning it rotates plane-polarized light to the right (clockwise). It has a specific rotation of +3.75°. ontosight.ainih.gov In research, this specific enantiomer is often utilized in stereospecific synthesis where a particular chirality is required for the final product's biological activity or material properties.

Table 2: Properties of (R)-(+)-2-Methyl-1-butanol

Property Value
Synonym (+)-2-Methyl-1-butanol ontosight.aialfa-chemistry.com
CAS Number 616-16-0 nih.govalfa-chemistry.com
Molecular Formula C5H12O nih.govalfa-chemistry.com
Molecular Weight 88.15 g/mol nih.govalfa-chemistry.com
Boiling Point 129 °C alfa-chemistry.com
Density 0.809 g/cm³ alfa-chemistry.com
Optical Rotation +3.75° ontosight.ainih.gov

(S)-(-)-2-Methyl-1-butanol is the levorotatory enantiomer, rotating plane-polarized light to the left (counter-clockwise) with a specific rotation of approximately -5.8°. This isomer is also a valuable chiral building block. It is a precursor in the synthesis of chiral liquid crystals and has been investigated as a potential new biofuel. chemicalbook.comsigmaaldrich.com Research applications include its use in the preparation of chiral alkoxynaphthoic acid derivatives and polythiophenes. It is naturally found in various fruits and has been identified as a volatile metabolite in several plant species. chemicalbook.comnih.govthegoodscentscompany.com

Table 3: Properties of (S)-(-)-2-Methyl-1-butanol

Property Value
Synonym (-)-2-Methyl-1-butanol ontosight.ai
CAS Number 1565-80-6 wikipedia.org
Molecular Formula C5H12O
Molecular Weight 88.15 g/mol
Boiling Point 129-131 °C
Optical Rotation [α]23/D −5.8°, neat
Refractive Index n/D 1.41

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutan-1-ol
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InChI

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
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InChI Key

QPRQEDXDYOZYLA-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)CO
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DSSTOX Substance ID

DTXSID5027069
Record name 2-Methyl-1-butanol
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Molecular Weight

88.15 g/mol
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Physical Description

Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones
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Boiling Point

128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C
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Flash Point

50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c.
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Solubility

MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol)
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Density

0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820
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Vapor Density

3.0 (Air=1), Relative vapor density (air = 1): 3
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Vapor Pressure

3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42
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Color/Form

COLORLESS LIQ

CAS No.

137-32-6, 34713-94-5, 1565-80-6
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Melting Point

FREEZING POINT: LESS THAN -70 °C
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Ii. Synthesis and Production Methodologies for 2 Methyl 1 Butanol

Traditional Chemical Synthesis Routes

Conventional methods for synthesizing 2-methyl-1-butanol (B89646) are typically extensions of large-scale processes aimed at producing mixtures of C5 (amyl) alcohols.

The most prominent industrial method for producing this compound is the Oxo process, also known as hydroformylation. wikipedia.orgresearchgate.net This process involves the reaction of butenes (C4 olefins) with synthesis gas, a mixture of carbon monoxide (CO) and hydrogen (H₂), in the presence of a catalyst. wikipedia.orglca-data.com The initial reaction yields a mixture of C5 aldehydes, primarily pentanal and 2-methylbutanal. nih.gov These aldehydes are subsequently hydrogenated to produce the corresponding alcohols: 1-pentanol (B3423595) and this compound. wikipedia.orgnih.gov

The classic version of this process utilized a cobalt catalyst and operated under high pressure (20–30 MPa) and high temperature (100–180 °C), yielding a product mix containing approximately 75% 1-butanol (B46404) and 25% 2-methyl-1-propanol (B41256) from propylene. lca-data.com Modern variations employ rhodium-based catalysts, which operate at lower pressures (1–5 MPa) and allow for greater control over the isomer ratio. researchgate.netlca-data.com By adjusting the catalyst and reaction conditions, the proportion of this compound in the final amyl alcohol mixture can be influenced. lca-data.com Commercial primary amyl alcohol is often a mixture of 1-pentanol and this compound derived from this process. researchgate.net

An older route to producing a mixture of amyl alcohols, including this compound, involves the halogenation of pentane (B18724) isomers. researchgate.netwikipedia.org This method consists of two main steps: the chlorination of C5 alkanes, followed by the hydrolysis of the resulting alkyl chlorides. This process, sometimes referred to as the Pennsalt process, yields a mixture containing up to seven of the eight possible amyl alcohol isomers. researchgate.net The subsequent separation of this compound from this complex mixture is required.

The reaction of primary alcohols like this compound with hydrohalic acids (like HBr) proceeds via an Sₙ2 mechanism after protonation of the hydroxyl group, which forms a good leaving group (water). nsf.govmasterorganicchemistry.com

The hydroformylation of 2-methylpropene (isobutylene) is a reaction that produces aldehydes. However, this specific reaction primarily yields 3-methylbutanal (B7770604) (isovaleraldehyde) and neopentanal. Subsequent hydrogenation of 3-methylbutanal results in the formation of 3-methyl-1-butanol, not this compound. Therefore, the hydroformylation of 2-methylpropene is a direct route to 3-methyl-1-butanol rather than its isomer, this compound. chemcess.comscribd.com The synthesis of this compound via the Oxo process relies on the hydroformylation of different butene isomers.

Table 1: Overview of Traditional Chemical Synthesis Routes

MethodPrimary ReactantsIntermediate(s)Primary Product(s)General Conditions
Oxo ProcessButenes, Synthesis Gas (CO + H₂)C5 Aldehydes (e.g., 2-methylbutanal)Mixture including this compound and 1-pentanol. researchgate.netCatalytic (Co or Rh), High Temperature, High/Low Pressure. lca-data.com
Halogenation of PentanePentanes, Chlorine (Cl₂)Pentyl chloridesMixture of amyl alcohol isomers. researchgate.netwikipedia.orgChlorination followed by hydrolysis.
Hydroformylation of 2-methylpropene2-methylpropene, Synthesis Gas (CO + H₂)3-methylbutanal3-methyl-1-butanol (after hydrogenation). chemcess.comCatalytic hydroformylation followed by hydrogenation.

Halogenation of Pentane

Biosynthesis and Biotechnological Production of this compound

Biotechnological methods offer a renewable alternative to chemical synthesis, utilizing microbial metabolic pathways to produce this compound from sugars. zju.edu.cn

This compound is a naturally occurring compound found in many fermented beverages as a fusel alcohol. wikipedia.org Its formation occurs via the Ehrlich pathway, which converts amino acids into their corresponding higher alcohols. researchgate.netnih.gov Specifically, this compound is derived from the amino acid L-isoleucine. google.com The pathway involves a sequence of three enzymatic reactions:

Transamination: L-isoleucine is converted to its corresponding α-keto acid, 2-keto-3-methylvalerate.

Decarboxylation: A 2-keto acid decarboxylase (KDC) enzyme removes a carboxyl group from 2-keto-3-methylvalerate to form 2-methylbutanal.

Reduction: An alcohol dehydrogenase (ADH) enzyme reduces 2-methylbutanal to this compound. frontiersin.org

While this pathway exists in nature, the yields are typically too low for industrial consideration. researchgate.net Therefore, metabolic engineering is employed to enhance production.

Scientists have successfully engineered various microorganisms, including Escherichia coli and Corynebacterium glutamicum, to produce this compound from glucose at significantly higher yields. zju.edu.cncapes.gov.br This strategy involves redirecting the host's highly active amino acid biosynthetic pathways to overproduce the necessary precursors. zju.edu.cn

The core of this approach is to enhance the metabolic flux towards the intermediate 2-keto-3-methylvalerate, which is a precursor in the L-isoleucine biosynthetic pathway. capes.gov.br This is achieved by overexpressing key genes in the pathway. For instance, in E. coli, overexpressing the native threonine biosynthetic operon (thrABC) increases the availability of threonine, a starting block for isoleucine synthesis. nih.gov Further enhancements involve using potent enzymes from other organisms, such as threonine deaminase (ilvA) from Corynebacterium glutamicum and acetohydroxyacid synthase II (ilvGM) from Salmonella typhimurium, which have been shown to improve production. capes.gov.brnih.gov

To channel the amplified pool of 2-keto-3-methylvalerate towards alcohol production, two additional enzymes are heterologously expressed: a 2-keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH). zju.edu.cnfrontiersin.org By deleting competing pathways, such as those leading to other metabolites, the carbon flux can be further directed towards this compound synthesis. nih.gov

Using these strategies, engineered strains of E. coli have achieved titers of 1.25 g/L of this compound in 24 hours, with a yield of up to 0.17 grams per gram of glucose consumed. nih.govunl.pt Similarly, engineered Corynebacterium glutamicum has been developed to produce 0.37 g/L of this compound in 48 hours. researchgate.netnih.gov More recent optimization of the fermentation process using Corynebacterium crenatum has pushed production to 4.87 g/L. researchgate.netnih.gov

Table 2: Research Findings in Biotechnological Production of this compound from Glucose

MicroorganismKey Genetic Modifications / StrategyReported Titer / YieldReference
Escherichia coliOverexpression of thrABC, ilvA (from C. glutamicum), ilvGM (from S. typhimurium); Deletion of competing pathways (ΔmetA, Δtdh). nih.gov1.25 g/L this compound in 24h; 0.17 g/g glucose yield. nih.gov nih.gov
Corynebacterium glutamicumReduced transaminase (ilvE) activity in an L-isoleucine producer; Expression of 2-keto acid decarboxylase and alcohol dehydrogenase. nih.gov0.37 g/L this compound in 48h. nih.gov nih.gov
Corynebacterium crenatumEngineered strain with optimized fermentation conditions (pH, temperature, IPTG concentration). nih.gov4.87 g/L this compound in 96h. nih.gov nih.gov
Synechococcus elongatus PCC7942Introduction of ketoacid decarboxylase (Kivd), alcohol dehydrogenase (YqhD), and the citramalate (B1227619) pathway. rsc.org200 mg/L in 12 days from CO₂. rsc.org rsc.org

Microbial Fermentation and Biotransformation Pathways

Role of Amino Acid Biosynthetic Pathways (e.g., Isoleucine and Leucine)

The biosynthesis of this compound in engineered microorganisms is intricately linked to the native amino acid biosynthetic pathways, particularly those of isoleucine and leucine. capes.gov.brnih.govnih.gov By harnessing and redirecting the metabolic flux of these pathways, it is possible to produce this compound from renewable carbon sources like glucose. wikipedia.orgzju.edu.cn The core strategy involves utilizing the cell's machinery to produce 2-keto acid intermediates, which are then converted into the desired alcohol. zju.edu.cncore.ac.uk Specifically, the isoleucine biosynthesis pathway is a primary focus for this compound production. nih.govcore.ac.uk This pathway naturally generates the precursor 2-keto-3-methylvalerate (KMV), which can be shunted towards this compound synthesis instead of its usual fate of becoming isoleucine. nih.govzju.edu.cn

Threonine Deaminase (ilvA) and AHAS II (ilvGM)

To enhance the production of this compound, key enzymes in the isoleucine biosynthetic pathway are often overexpressed. Threonine deaminase, encoded by the ilvA gene, catalyzes the conversion of threonine to 2-ketobutyrate (2KB), a crucial step in initiating the pathway. nih.govnih.gov Studies have shown that overexpressing ilvA, particularly from organisms like Corynebacterium glutamicum, significantly improves the production of this compound. capes.gov.brnih.gov

Another critical enzyme is acetohydroxy acid synthase (AHAS), which condenses 2KB and pyruvate (B1213749) to form 2-aceto-2-hydroxybutyrate. nih.gov In many bacteria, including Escherichia coli, there are multiple AHAS isozymes. nih.gov Research has demonstrated that AHAS II, encoded by the ilvGM genes, especially from Salmonella typhimurium, is particularly effective for this compound production due to its preference for 2KB as a substrate. capes.gov.brnih.govnih.gov The selection and overexpression of highly active and specific threonine deaminase and AHAS enzymes are therefore key strategies in metabolic engineering for this compound synthesis. capes.gov.brnih.gov

Overexpression of Threonine Biosynthetic Operon (thrABC)

To further increase the pool of the initial substrate, threonine, the overexpression of the threonine biosynthetic operon (thrABC) has proven to be an effective strategy. capes.gov.brnih.gov This operon contains the genes responsible for converting aspartate into threonine. capes.gov.br By overexpressing thrABC without its native regulatory control, the metabolic flux towards threonine is increased, which in turn enhances the availability of 2KB for the isoleucine pathway and subsequent this compound production. capes.gov.brnih.gov This approach has been successfully implemented in E. coli to boost the final titer of this compound. capes.gov.brnih.gov

Knockout of Competing Pathways (e.g., ΔmetA, Δtdh)

A complementary approach to overexpressing the desired pathway is to eliminate or reduce the flux through competing metabolic pathways. capes.gov.brnih.gov By knocking out genes in these competing pathways, more of the precursor metabolites are available for the production of this compound. For instance, the deletion of the metA gene, which encodes homoserine O-succinyltransferase, prevents the diversion of homoserine towards methionine biosynthesis, thereby increasing the flux towards threonine. capes.gov.brnih.govnih.gov Similarly, knocking out the tdh gene, which encodes threonine dehydrogenase, prevents the degradation of threonine. capes.gov.brnih.govnih.gov These gene knockouts have been shown to significantly improve the production of this compound in engineered E. coli. capes.gov.brnih.govnih.gov

Production in Engineered Microorganisms (e.g., Escherichia coli, Corynebacterium crenatum, Saccharomyces cerevisiae)

Various microorganisms have been successfully engineered to produce this compound.

Escherichia coli has been a workhorse for metabolic engineering due to its well-understood genetics and metabolism. capes.gov.brnih.gov Researchers have successfully engineered E. coli to produce 1.25 g/L of this compound in 24 hours with a yield of up to 0.17 g per gram of glucose. capes.gov.brnih.gov This was achieved through a combination of overexpressing key enzymes like AHAS II and threonine deaminase, overexpressing the threonine biosynthetic operon, and knocking out competing pathways. capes.gov.brnih.gov

Corynebacterium crenatum , a non-model host, has also been engineered for this compound production. nih.govresearchgate.net By modifying its metabolic pathways, a production of 4.87 ± 0.39 g/L of this compound was achieved under optimized fermentation conditions. nih.govresearchgate.net In another study, engineered C. crenatum was able to produce 1026.61 mg/L of this compound from glucose. nih.gov

Saccharomyces cerevisiae , or brewer's yeast, is another attractive host for producing higher alcohols due to its robustness in industrial fermentations. nih.govnih.gov In engineered S. cerevisiae, overexpression of the ILV genes involved in the isoleucine pathway led to increased production of this compound. nih.gov Further improvements were seen when downstream enzymes were targeted to the mitochondria. nih.gov

Table 1: Production of this compound in Engineered Microorganisms

Microorganism Production Titer Substrate Key Engineering Strategies
Escherichia coli 1.25 g/L Glucose Overexpression of ilvGM, ilvA, thrABC; Knockout of metA, tdh
Corynebacterium crenatum 4.87 ± 0.39 g/L Not specified Optimization of fermentation conditions (pH, temperature, etc.)
Corynebacterium crenatum 1026.61 mg/L Glucose Transfer of isoleucine, leucine, and valine metabolic pathways from S. cerevisiae
Saccharomyces cerevisiae 57 ± 9 mg/L Not specified Overexpression of ILV genes; Mitochondrial targeting of α-KDCs
Targeting Metabolic Pathways to Mitochondria for Enhanced Production

In eukaryotic organisms like Saccharomyces cerevisiae, subcellular compartmentalization of metabolic pathways has emerged as a powerful strategy to enhance the production of desired chemicals. nih.govnih.gov Specifically, targeting the enzymes of the this compound biosynthetic pathway to the mitochondria can lead to significant improvements in production titers. nih.govoup.com

The rationale behind this approach is that the upstream enzymes of the isoleucine pathway are naturally located in the mitochondria. oup.com By also localizing the downstream enzymes, such as α-ketoacid decarboxylases (α-KDCs) and alcohol dehydrogenases (ADHs), to the mitochondria, the transport of intermediates across the mitochondrial membrane is no longer a rate-limiting step. nih.govoup.com This co-localization increases the local concentration of enzymes and substrates, reduces the loss of intermediates to competing pathways in the cytosol, and can lead to a more efficient conversion of precursors to the final product. nih.govnih.gov

Research has shown that targeting α-KDCs to the mitochondria in engineered S. cerevisiae increased this compound production to 57 ± 9 mg/L, a substantial increase compared to strains where these enzymes were located in the cytoplasm. nih.gov This strategy demonstrates the potential of mitochondrial engineering to overcome metabolic bottlenecks and enhance the production of this compound in yeast. nih.govoup.com

Derivation from Fusel Oil

Fusel oil, a byproduct of alcoholic fermentation, serves as a primary commercial source of this compound. drugfuture.comwikipedia.orgontosight.ai This oily, volatile liquid is a complex mixture of higher alcohols, with isoamyl alcohol (a mixture of 3-methyl-1-butanol and this compound) being a major constituent. unirioja.eseuropa.euresearchgate.net The composition of fusel oil can vary significantly depending on the raw materials used in fermentation (such as molasses, fruits, or grains), the microorganisms involved, and the specific fermentation and distillation conditions. unirioja.esscielo.brvedantu.com

The formation of this compound during fermentation is linked to the metabolism of amino acids, specifically isoleucine. unirioja.esscielo.brscielo.org.co The typical composition of fusel oil includes a significant percentage of amyl alcohols, alongside other components like ethanol (B145695), isobutanol, and water. researchgate.netscielo.br

The separation of this compound from the other components of fusel oil is primarily achieved through fractional distillation. drugfuture.comvedantu.com This process takes advantage of the different boiling points of the various alcohols in the mixture. For instance, a common industrial practice involves an initial distillation to remove ethanol and water, followed by further rectification to separate the C5 alcohols. researchgate.netscientific-publications.net Achieving high purity (over 99%) of this compound requires careful control of the distillation process, often utilizing packed columns and specific reflux ratios. scientific-publications.netscientific-publications.net

Table 1: Typical Composition of Fusel Oil

ComponentConcentration Range (%)
Isoamyl Alcohol (3-methyl-1-butanol and this compound)49.13 - 74.70 scielo.br
Isobutanol1.30 - 11.30 scielo.br
Ethanol1.10 - 16.22 scielo.br
Water4.10 - 16.40 scielo.br
Other Alcohols (e.g., propanol, butanol)Variable
Note: The exact composition can vary based on the fermentation source and process.

Novel Synthetic Approaches for Specific Stereoisomers

The synthesis of specific stereoisomers of this compound, particularly the enantiomerically pure forms, is of significant interest for applications in areas like the synthesis of pharmaceuticals and other complex chiral molecules. sciforum.netontosight.ai Several advanced synthetic methodologies have been developed to achieve this with high stereoselectivity.

Boronic Ester Homologation Approach

A powerful method for the asymmetric synthesis of chiral alcohols, including the stereoisomers of this compound, is the boronic ester homologation, often referred to as the Matteson homologation. sciforum.netmdpi.comuni-saarland.de This technique allows for the controlled, one-carbon extension of a boronic ester, leading to the formation of a new stereogenic center with high diastereoselectivity. sciforum.netacs.org

The process typically involves the reaction of a chiral boronic ester with a halomethyl-lithium reagent, such as dichloromethyllithium, to form an α-halo boronic ester. mdpi.comuni-saarland.de Subsequent reaction with a Grignard reagent or other nucleophile results in the displacement of the halide and the formation of a new carbon-carbon bond with inversion of configuration. uni-saarland.de The use of chiral auxiliaries, such as C2-symmetric diols like (S,S)- or (R,R)-dicyclohexylethanediol (DICHED), is crucial for directing the stereochemical outcome of the reaction. sciforum.netuni-saarland.de This methodology has been successfully utilized to synthesize R-(+)-2-methylbutanol. sciforum.net

Table 2: Key Reagents in Boronic Ester Homologation for this compound Synthesis

Reagent/ComponentRoleReference
Chiral Boronic EsterStarting material containing the initial stereocenter sciforum.netuni-saarland.de
DichloromethyllithiumCarbenoid for one-carbon homologation mdpi.com
Chiral Auxiliary (e.g., DICHED)Directs the stereoselectivity of the reaction sciforum.netuni-saarland.de
Grignard Reagent (e.g., Ethylmagnesium bromide)Nucleophile for C-C bond formation uni-saarland.de

Chiral Auxiliary Methodologies

The use of chiral auxiliaries is a fundamental strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. researchgate.netresearchgate.net In the context of synthesizing chiral this compound, a chiral auxiliary can be temporarily incorporated into the molecule to direct the formation of a new stereocenter. researchgate.netresearchgate.net

For instance, (S)-(-)-2-methyl-1-butanol itself can act as a chiral auxiliary in the synthesis of other chiral molecules, such as in the desymmetrization of racemic mixtures. researchgate.net The principle involves reacting the racemic starting material with the enantiomerically pure chiral auxiliary to form diastereomers. These diastereomers, having different physical properties, can then be separated by methods like crystallization or chromatography. researchgate.net After separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure product. This approach highlights the dual role of this compound as both a synthetic target and a tool in asymmetric synthesis. researchgate.net

Functional Interconversion to Chiral Derivatives (e.g., Tosylates)

Functional group interconversion is a common strategy in organic synthesis to transform one functional group into another. imperial.ac.ukucd.ie In the context of chiral this compound, this can involve converting the alcohol into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. chitose.ac.jplibretexts.org

The reaction of an enantiomerically pure this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding chiral 2-methylbutyl tosylate. chitose.ac.jplibretexts.org Importantly, this reaction proceeds with retention of configuration at the chiral center because the carbon-oxygen bond is not broken. libretexts.orgbidhannagarcollege.org The resulting tosylate is an excellent substrate for SN2 reactions, where a nucleophile can displace the tosylate group with inversion of configuration. libretexts.orgnih.gov This two-step sequence of tosylation followed by nucleophilic substitution allows for the stereospecific conversion of a chiral alcohol into a variety of other chiral compounds. chitose.ac.jpbeilstein-journals.org

Iii. Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1 Butanol

General Reaction Chemistry of Primary Alcohols

As a primary alcohol, 2-methyl-1-butanol (B89646) exhibits reactivity characteristic of this class of organic compounds. The chemical behavior of alcohols is dominated by the hydroxyl (-OH) group, which can undergo several types of reactions, including nucleophilic substitution, elimination (dehydration), and oxidation. csueastbay.edulumenlearning.com

In nucleophilic substitution reactions, the hydroxyl group is a poor leaving group, so it is typically protonated by an acid to form a better leaving group, water. Subsequently, a nucleophile can attack the carbon atom bonded to the oxygen. csueastbay.edu For primary alcohols like this compound, this substitution generally proceeds through an S_N2 mechanism. csueastbay.edu Common reagents for converting primary alcohols to haloalkanes include hydrogen halides (HI, HBr, HCl), phosphorus tribromide (PBr₃), and thionyl chloride (SOCl₂). csueastbay.eduwikipedia.org

Dehydration is an elimination reaction where an alcohol loses a molecule of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to form an alkene. lumenlearning.comwikipedia.org For primary alcohols, this reaction occurs via an E2 mechanism. csueastbay.edu The major product is typically the most substituted alkene, following Zaitsev's rule. csueastbay.edu

Oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. wikipedia.orgsavemyexams.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will oxidize a primary alcohol to an aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇), will further oxidize the initially formed aldehyde to a carboxylic acid. wikipedia.orgsavemyexams.combrainly.com

Primary alcohols can also react with active metals like sodium to form alkoxides and hydrogen gas. savemyexams.com Another significant reaction is esterification , where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst to produce an ester and water. savemyexams.comathabascau.ca

Pyrolysis and High-Temperature Chemistry

The high-temperature chemistry of this compound is of interest, particularly in the context of its potential as a biofuel. kaust.edu.sa Pyrolysis, the thermal decomposition of a compound at high temperatures in an inert atmosphere, is a key process in combustion.

Studies on the pyrolysis of this compound have been conducted in flow reactors at various pressures and temperatures ranging from 750 to 1400 K. researchgate.netresearchgate.net Synchrotron vacuum ultraviolet photoionization mass spectrometry has been employed to identify and quantify the numerous species formed during pyrolysis. researchgate.netresearchgate.net In one study, approximately 25 different pyrolysis species were identified, including various radicals and reactive intermediates. researchgate.netresearchgate.net This technique allows for the detailed analysis of the complex reaction mixture produced during thermal decomposition.

To better understand the decomposition pathways of this compound, detailed kinetic models have been developed. researchgate.netresearchgate.net One such model includes 177 species and 994 reactions to simulate the pyrolysis process. researchgate.netresearchgate.net These models are validated by comparing their predictions with experimental data on the mole fractions of pyrolysis species. researchgate.net Rate of production (ROP) and sensitivity analyses are then used to elucidate the primary decomposition pathways. researchgate.netresearchgate.net These analyses have shown that for this compound, H-abstraction reactions are more significant contributors to its decomposition than unimolecular reactions. researchgate.netresearchgate.net Theoretical studies using computational methods like CBS-QB3 and RRKM/master equation simulations have also been used to calculate temperature- and pressure-dependent rate constants for the dominant decomposition channels.

The combustion behavior of this compound has been compared to its isomers, such as n-pentanol and 3-methyl-1-butanol, as well as butanol isomers. researchgate.netredalyc.org The branched structure of this compound influences its decomposition pathways and the products formed. researchgate.net For instance, the initial decomposition temperatures of branched pentanol (B124592) isomers are slightly lower than that of n-pentanol. researchgate.net The decomposition of this compound shows similarities to that of isobutanol, where H-abstraction reactions dominate over unimolecular decomposition, a pattern different from that observed for straight-chain primary alcohols like 1-butanol (B46404) and n-pentanol. researchgate.netresearchgate.net This difference in decomposition mechanism can affect the formation of key intermediates and ultimately the combustion characteristics, such as ignition delay and flame speed. kaust.edu.sa The steric effects of the branched chain in this compound can also make the combustion reaction less favorable compared to its linear isomers. redalyc.org

Kinetic Modeling of Decomposition Reactions

Oxidation Reactions

The oxidation of this compound, a primary alcohol, can lead to different products depending on the strength of the oxidizing agent used.

Mild Oxidation : With a mild oxidizing agent like pyridinium chlorochromate (PCC), this compound is oxidized to the corresponding aldehyde, 2-methylbutanal. brainly.com This reaction stops at the aldehyde stage. brainly.com Another method for this specific transformation involves using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite. orgsyn.org

Strong Oxidation : When a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) is used, the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid. brainly.combrainly.com In the case of this compound, this results in the formation of 2-methylbutanoic acid. brainly.combrainly.com The oxidation of (S)-(-)-2-methyl-1-butanol with KMnO₄ has been shown to produce (+)-2-methylbutanoic acid. atlas.org

Phase transfer catalysis has also been employed for the oxidation of this compound using potassium permanganate, with tricaprylylmethyl ammonium (B1175870) chloride (Aliquat 336) being an effective catalyst. researchgate.net

Interactive Table: Oxidation Products of this compound

Oxidizing AgentProductProduct Type
Pyridinium chlorochromate (PCC)2-MethylbutanalAldehyde
Potassium permanganate (KMnO₄)2-Methylbutanoic acidCarboxylic Acid
Chromic acid (H₂CrO₄)2-Methylbutanoic acidCarboxylic Acid
TEMPO/Sodium hypochlorite2-MethylbutanalAldehyde

Esterification Reactions and Derivative Synthesis

Esterification is a common reaction for alcohols, including this compound. In a Fischer esterification, an alcohol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water. athabascau.ca This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of one reactant or by removing the water as it is formed. athabascau.ca

This compound can be used to synthesize various ester derivatives. For example, its reaction with formic acid would produce 2-methylbutyl formate, and with acetic acid, it would yield 2-methylbutyl acetate (B1210297). These esters often have characteristic fragrances and are used as flavoring agents. athabascau.ca

The synthesis of more complex derivatives of this compound has also been reported. For instance, (2R)-4-(Benzyloxy)-2-methyl-1-butanol has been synthesized from (S)-citronellol, highlighting the use of this compound derivatives as chiral building blocks in organic synthesis. acs.org The preparation of various ester derivatives of fatty acids for chromatographic analysis often involves reactions with alcohols like this compound. aocs.org These derivatization reactions are crucial for improving the volatility and thermal stability of compounds for analysis by techniques such as gas chromatography.

Chiral Ester Formation for Optically Active Compounds

The chirality of this compound makes it a crucial reagent in the synthesis of optically active esters. When reacted with a racemic acid, the resulting products are diastereomers, which possess different physical properties and can therefore be separated.

For instance, the reaction of (S)-2-methyl-1-butanol with a racemic mixture of an acid like CH₃CHClCOOH results in the formation of two diastereomeric esters: (R,S) and (S,S). stackexchange.com These diastereomers can be separated by methods such as careful distillation. stackexchange.com This process is fundamental for obtaining optically pure compounds, which are of high importance in pharmaceuticals and materials science. The use of L-valine as a derivatizing agent with this compound allows for the determination of enantiomeric composition through ¹H-NMR spectrometry of the resulting diastereomeric valine esters. scielo.br

Table 1: Diastereomeric Esters from (S)-2-methyl-1-butanol

Reactant (Racemic Acid) Diastereomer 1 Diastereomer 2

Synthesis of Chiral Liquid Crystals and Intermediates

(S)-(-)-2-Methyl-1-butanol is a key precursor in the synthesis of chiral liquid crystals (CLCs). tandfonline.comsigmaaldrich.com These materials have found widespread application due to their unique optical properties. tandfonline.com The introduction of the chiral 2-methylbutyl group into a liquid crystalline structure can induce a helical twist, leading to the formation of cholesteric or chiral smectic phases. tandfonline.comtandfonline.com

The synthesis often involves converting this compound into a more reactive intermediate, such as (S)-(+)-1-bromo-2-methylbutane or a sulfonate ester like (S)-(+)-2-methyl-1-butyl benzenesulfonate. tandfonline.com These intermediates are then used to introduce the chiral moiety into the target mesogenic molecule through O-alkylation or esterification reactions. tandfonline.com For example, (S)-(+)-4-(2-methyl-1-butoxy)benzoic acid and (S)-(+)-4-(2-methyl-1-butoxy)benzaldehyde are key intermediates synthesized from this compound that are further utilized in the preparation of CLCs. tandfonline.com

The properties of the resulting chiral liquid crystalline polyacrylates, such as phase transition temperatures, are dependent on factors like molecular weight and the length of the spacer connecting the chiral group to the polymer backbone. scielo.br

Table 2: Key Intermediates from (S)-(-)-2-Methyl-1-butanol for CLC Synthesis

Intermediate Subsequent Use
(S)-(+)-1-bromo-2-methylbutane Alkylating agent for introducing the chiral center. tandfonline.com
(S)-(+)-2-methyl-1-butyl benzenesulfonate Used in O-alkylation reactions to form chiral ethers and esters. tandfonline.com
(S)-(+)-4-(2-methyl-1-butoxy)benzoic acid Precursor for chiral esters. tandfonline.com

Reactions of Radicals Formed by Hydrogen Abstraction

The combustion and atmospheric chemistry of this compound involve the formation of radicals through hydrogen abstraction. nih.gov Theoretical studies have investigated the kinetics of hydrogen atom abstraction from the different carbon atoms and the hydroxyl group of branched pentanol isomers, including this compound, by radicals such as the hydroperoxyl radical (HȮ₂) and the hydroxyl radical (OH). rsc.orgosti.gov

The reactivity of the different hydrogen atoms in the molecule varies. For instance, in the reaction with methyl radicals, the energy barriers for hydrogen abstraction from n-butanol increase in a specific order, and similar trends are studied for other isomers like this compound. researchgate.net The thermochemistry of the resulting radicals is crucial for understanding their stability and subsequent reaction pathways. nih.gov These studies often employ high-level quantum chemical calculations to determine properties like entropy, heat capacity, and enthalpy for the various radical conformers. nih.gov

Chemical Transformations for Industrial Intermediates

Beyond its use in chiral synthesis, this compound serves as a starting material for various industrial intermediates. It is utilized as a solvent in organic synthesis for the introduction of the active amyl group. chemdad.comchemicalbook.com Furthermore, it finds application in the manufacturing of lubricants, plasticizers, and as an additive for oils and paints. chemdad.comchemicalbook.comodowell.com

The production of this compound itself can be achieved through the hydroboration of 2-methyl-1-butene (B49056) or by refining it from fusel oil, a byproduct of ethanol (B145695) production. chemdad.comodowell.com The racemic mixture is often used in these industrial applications, where optical activity is not a requirement. chemdad.comodowell.com

Table 3: Industrial Applications and Production of this compound

Application/Process Description
Solvent Used in organic synthesis, paints, and oils. chemdad.comodowell.com
Chemical Intermediate For the production of plasticizers, lubricants, and other chemicals. chemdad.comodowell.com

| Production | Refined from fusel oil or synthesized via hydroboration of 2-methyl-1-butene. chemdad.comodowell.com |

Iv. Analytical Chemistry and Spectroscopic Characterization of 2 Methyl 1 Butanol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for separating 2-Methyl-1-butanol (B89646) from complex mixtures and determining its concentration. Gas chromatography, in particular, is well-suited for this volatile compound.

Gas chromatography (GC) is a widely used technique for the analysis of fusel oils, which include this compound, in various spirits and fermented beverages. lcms.czekosfop.or.krttb.gov The separation is performed on a capillary column, and a Flame Ionization Detector (FID) is commonly employed for detection and quantification. ekosfop.or.krshimadzu.comives-openscience.eu

The choice of the GC column is critical for achieving good separation, especially between the isomers this compound and 3-Methyl-1-butanol. lcms.czgcms.cz Specialized wax-type columns, such as those with a CP-Wax 57 CB liquid phase, have demonstrated excellent separation of these critical peak pairs and offer high stability for samples containing water and alcohol. lcms.czgcms.cz The analysis of aroma-related fusel alcohols in tequila, for instance, has been successfully performed using ionic liquid capillary GC columns like the Watercol™ 1910, which provide sharp peaks for polar analytes. sigmaaldrich.com

For quantification, a calibration curve is typically generated using external or internal standards. shimadzu.comives-openscience.eu The concentration of this compound in a sample is then determined by comparing its peak area to the calibration curve. ttb.gov GC-FID methods have been optimized for the rapid quantification of higher alcohols in wine, port, and brandy with high linearity and repeatability. ives-openscience.eu

Table 1: Example GC-FID Conditions for Fusel Oil Analysis

Parameter Condition 1 Condition 2
Column Agilent CP-Wax 57 CB, 50 m x 0.25 mm x 0.20 µm gcms.cz Rtx®-502.2, 30 m x 0.25 mm ID, 1.4 µm df shimadzu.com
Carrier Gas Hydrogen, 3.0 mL/min gcms.cz Helium, 36 cm/s linear velocity shimadzu.com
Injector Temp. 200 °C gcms.cz 200 °C shimadzu.com
Detector FID at 210 °C gcms.cz FID at 220 °C shimadzu.com
Oven Program 35 °C, then 6 °C/min to 120 °C gcms.cz 35 °C (5 min), then 30 °C/min to 70 °C (5 min), then 30 °C/min to 200 °C (3 min) shimadzu.com
Injection Vol. 0.5 µL gcms.cz 0.5 µL shimadzu.com

| Split Ratio | 1:25 gcms.cz | 1:10 shimadzu.com |

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides superior separation and identification capabilities. metabolomicscentre.cametabolomicscentre.ca This powerful technique is ideal for the non-targeted profiling of volatile organic compounds (VOCs) in fermented beverages like wine, beer, and cider. nih.govresearchgate.net

GCxGC utilizes two columns with different selectivities, which significantly increases the peak capacity and resolution compared to single-dimension GC. metabolomicscentre.cagcms.cz The addition of a TOF-MS detector allows for rapid and sensitive mass spectral data acquisition, enabling the identification of hundreds or even thousands of compounds in a single run. metabolomicscentre.caoup.com In the analysis of volatile compounds in rapeseed oil, GCxGC-TOF-MS was used to identify key compounds, including this compound, that contributed to the separation between different oil samples. nih.gov Similarly, it has been applied to evaluate the volatile aroma profile of wines during aging, where this compound is a monitored compound. oup.com

Gas Chromatography (GC)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for confirming the chemical structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. bhu.ac.in

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. bhu.ac.in Both ¹H-NMR and ¹³C-NMR are used to characterize this compound. The ¹³C-NMR spectrum shows distinct signals for each of the five carbon atoms in the molecule, with chemical shifts influenced by their local electronic environment. nih.govmagritek.com

Proton NMR (¹H-NMR) is particularly useful for stereochemical analysis. Due to the presence of a chiral center at C2, the two protons of the adjacent methylene (B1212753) group (–CH₂OH) are diastereotopic. masterorganicchemistry.comualberta.ca This means they are in chemically non-equivalent environments and therefore have different chemical shifts, appearing as distinct signals in the ¹H-NMR spectrum. masterorganicchemistry.comualberta.ca This phenomenon allows for detailed analysis of the molecule's three-dimensional structure. The coupling between these diastereotopic protons and the adjacent methine proton provides further structural information. sciforum.net

Table 2: Representative ¹H-NMR Data for Racemic this compound

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J)
Methylene Protons (CH₂) 3.482 / 3.392 Doublet of doublets J(A,B) = -10.5 Hz, J(A,D) = 5.9 Hz, J(B,D) = 6.5 Hz
Methine Proton (CH) 1.53 Multiplet
Methylene Protons (CH₂) 1.45 / 1.128 Multiplet J(E,F) = -13.4 Hz
Methyl Protons (CH₃) 0.906 / 0.904 Triplet / Doublet

Data sourced from a 399.65 MHz spectrum in CDCl₃. chemicalbook.com

To determine the enantiomeric composition of a chiral compound like this compound, it is often necessary to use a chiral derivatizing agent. jfda-online.com Reacting the alcohol with an optically pure reagent, such as L-valine, converts the enantiomers into a mixture of diastereomers. scielo.brscienceopen.comscielo.br

These resulting diastereomeric esters have different physical and spectroscopic properties. scielo.br In the ¹H-NMR spectrum, the chemical shifts of the protons in the two diastereomers will differ, allowing for their distinct observation and quantification. scielo.brscielo.br For example, when this compound is derivatized with L-valine, the diastereotopic methylene protons of the alcohol moiety show measurable chemical shift non-equivalencies in the ¹H-NMR spectrum, enabling the determination of the enantiomeric ratio. scielo.brscielo.br This method has been shown to be effective for stereochemical analysis without causing racemization during the derivatization process. scielo.brscienceopen.com

For the diastereomeric L-valine esters of this compound, the chemical shift differences (ΔνAB) for the methylene protons were found to be 0.12 ppm for the (S,R)-ester and 0.05 ppm for the (S,S)-ester, which is sufficient for analysis. scielo.br

Table of Mentioned Compounds

Compound Name
This compound
3-Methyl-1-butanol
L-valine
Helium
Nitrogen
Flame Ionization Detector (FID)
Ethanol (B145695)
Hydrogen
Tequila
Wine
Port
Brandy
Beer
Cider
Rapeseed oil
¹H-NMR
¹H-NMR Spectrometry for Stereochemical Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as a primary alcohol. nist.govthermofisher.com The most notable feature is the strong, broad absorption band in the high-frequency region, which is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeDescription
~3400-3300 (broad)O-H StretchIndicates the presence of a hydroxyl (-OH) group involved in hydrogen bonding. libretexts.org
~2960-2870C-H StretchArises from the stretching of C-H bonds in the methyl and methylene groups. nist.gov
~1050-1040C-O StretchCharacteristic of a primary alcohol C-O bond.

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. researchgate.net In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 88 is often weak or entirely absent. researchgate.netscispace.com This is a common characteristic for alcohols, which readily undergo fragmentation. researchgate.netchemistrynotmystery.com

The fragmentation of this compound is dominated by two primary pathways:

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. chemistrynotmystery.comlibretexts.org For this compound, this can lead to the loss of a propyl radical (•CH₂CH₂CH₃) to form a resonance-stabilized oxonium ion at m/z 31, or the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 57. The peak at m/z 57 (C₃H₅O⁺) is typically the base peak, the most intense signal in the spectrum. researchgate.net

Dehydration: Alcohols frequently lose a molecule of water (H₂O, mass 18). researchgate.netlibretexts.org This fragmentation pathway leads to a significant peak at m/z 70 ([M-18]⁺), corresponding to the resulting alkene radical cation. researchgate.netscispace.com

Other notable fragments are observed at m/z 41 and 56. nih.gov The ion at m/z 41 is often attributed to the allyl cation ([C₃H₅]⁺), while the peak at m/z 56 can arise from further fragmentation. nih.gov

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment IonFragmentation Pathway
88Very low / Absent[C₅H₁₂O]⁺•Molecular Ion
70Significant[C₅H₁₀]⁺•Loss of H₂O (Dehydration) researchgate.netscispace.com
57Base Peak (100%)[C₃H₅O]⁺α-cleavage (Loss of •C₂H₅) researchgate.net
56High[C₄H₈]⁺•Loss of H₂O and a methyl group from fragment
41High[C₃H₅]⁺Allyl cation nih.gov
29Moderate[C₂H₅]⁺Ethyl cation nih.gov

Source: Data compiled from MassBank and PubChem. nih.gov

Dielectric Spectroscopy for Molecular Dynamics and Hydrogen Bonding

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and the effects of hydrogen bonding in liquids like this compound. aip.orgarxiv.org Monohydroxy alcohols are known to exhibit a prominent, slow dielectric relaxation known as the Debye process. aip.orgnih.gov This process is observed as a dominant peak in the dielectric loss spectrum and is attributed to the collective reorientation of supramolecular structures, such as transient chains or clusters, formed by intermolecular hydrogen bonds. aip.orgresearchgate.net

Research on this compound and similar alcohols reveals that in addition to the main Debye peak, a faster and smaller relaxation, known as the structural or α-relaxation, is present. nih.govresearchgate.net The α-relaxation is associated with the cooperative motions of individual molecules and is directly related to the liquid's viscosity and calorimetric glass transition. nih.govnimte.ac.cn

Key research findings from dielectric spectroscopy studies on this compound include:

Dominant Debye Process: The dielectric spectrum is characterized by a dominant, slow Debye-type relaxation peak with a high dielectric strength, which arises from the hydrogen-bonded superstructures. researchgate.net

Separation of Relaxations: A distinct separation in the timescales of the slow Debye process and the faster structural (α) relaxation is a characteristic feature. nih.gov

Influence of Confinement: Studies have shown that when this compound is confined in geometries like clay platelets, the Debye-like process is accelerated, and its characteristic peak becomes broader compared to the bulk liquid. researchgate.net

Thermodynamic Nature: The Debye relaxation is considered to be primarily an entropy-driven process, triggered by the structural α-relaxation, rather than being driven by thermal contributions. nimte.ac.cn

Terahertz Spectroscopy: In the terahertz (THz) frequency range, the dielectric spectra provide further insight into hydrogen-bonding phenomena. For this compound, the dielectric loss spectrum in this region can be broad, reflecting the complex dynamics related to the formation of local hydrogen-bonded structures. uoa.gr

These studies collectively indicate that the dynamics of this compound are strongly influenced by the formation and restructuring of hydrogen-bonded chains, a hallmark of monohydroxy alcohols. arxiv.org

V. Biological and Biochemical Aspects of 2 Methyl 1 Butanol

Natural Occurrence and Biological Sources

2-Methyl-1-butanol (B89646) is a naturally occurring organic compound. epa.govaffygility.com It is a colorless liquid with a characteristic odor often described as whiskey-like. epa.govepa.gov This alcohol is found in a wide variety of natural sources, including fruits, alcoholic beverages, plants, and fungi. epa.govaffygility.comchemicalbook.comwikipedia.orgchemdad.comchemicalbook.inregulations.gov

Presence in Fruits (e.g., Grapes, Apples, Tomatoes, Cantaloupe)

This compound is a component of the aroma profile of numerous fruits. wikipedia.org It has been reported in over 120 natural food products, including apples, apricots, bananas, oranges, various berries, papaya, strawberries, and tomatoes. chemicalbook.comchemdad.comchemicalbook.in

Tomatoes and Cantaloupe: The presence of this compound has been noted as a component of the aroma of both tomatoes and cantaloupe. wikipedia.org In cantaloupe melons, lower levels of branched-chain alcohols like this compound are considered aromatic. tandfonline.com Fruit wine produced from melon by-products also shows an increase in the relative proportion of alcohols, including this compound, after fermentation. nih.gov

Grapes: As a naturally occurring compound in fruits like grapes, this compound can be carried over into products derived from them. wikipedia.org

Occurrence in Alcoholic Beverages (e.g., Wine, Beer, Whiskey) as a Fermentation Byproduct

This compound is a common byproduct of alcoholic fermentation and is therefore present in many alcoholic beverages. epa.govwikipedia.orgregulations.gov It is one of the fusel alcohols, which are higher alcohols formed during fermentation. wikipedia.org

Wine: In wine, this compound is produced by yeast during fermentation. Its concentration can vary depending on the yeast strain used, contributing to the complexity of the wine's aroma. Along with its isomer 3-methyl-1-butanol, it is often referred to as an isoamyl alcohol.

Beer: this compound, also known as amyl alcohol, is one of the key higher alcohols in beer that contributes to its flavor profile. beerandbrewing.com It can impart an alcoholic or solvent-like aroma and a warming sensation. beerandbrewing.com The formation of these higher alcohols is influenced by the yeast strain, wort composition, and fermentation conditions. beerandbrewing.com

Whiskey: The compound is noted for its whiskey-like scent and is a natural component of this spirit. epa.govchemdad.comchemicalbook.in

Role as a Volatile Metabolite in Plants

This compound is recognized as a volatile metabolite produced by a variety of plant species. chemicalbook.comchemdad.comchemicalbook.inrheniumshop.co.ilfishersci.sescbt.com These volatile organic compounds (VOCs) play various roles in the life of the plant. Research on rice seedlings has shown that exposure to this compound can induce reactive oxygen species (ROS) production, suggesting it can cause cytotoxicity. nih.gov This in turn activates enzymatic antioxidant scavenging systems within the plant. nih.gov

Presence in Fungi (e.g., Summer Truffle)

The aroma of fungi is composed of a complex mixture of volatile compounds, and this compound has been identified as a component in some species. wikipedia.org

Summer Truffle (Tuber aestivum): this compound is a key aroma compound in summer truffles. researchgate.netnih.gov

Black Truffle (Tuber melanosporum): In black truffles, the relative abundance of this compound has been observed to increase as the season progresses. mdpi.com It is considered one of the important volatile organic compounds contributing to the characteristic aroma of this prized fungus. mdpi.comresearchgate.net

The following table summarizes the natural occurrence of this compound in various biological sources.

Biological SourceSpecific ExamplesRole/Observation
Fruits Apples (e.g., 'Gala', 'Golden Delicious'), Grapes, Tomatoes, CantaloupeContributes to aroma profile; concentration can be affected by storage and processing. nih.govsrce.hrmdpi.comredalyc.orgnih.govtandfonline.com
Alcoholic Beverages Wine, Beer, WhiskeyA fermentation byproduct (fusel alcohol) that adds to the aroma complexity. epa.govwikipedia.orgregulations.govbeerandbrewing.com
Plants GeneralA volatile metabolite that can induce physiological responses like antioxidant systems. chemicalbook.comchemdad.comchemicalbook.inrheniumshop.co.ilfishersci.sescbt.comnih.gov
Fungi Summer Truffle (Tuber aestivum), Black Truffle (Tuber melanosporum)A significant component of the truffle's characteristic aroma. wikipedia.orgresearchgate.netnih.govmdpi.comresearchgate.net

Role in Aroma and Flavor Chemistry

This compound possesses a distinct aroma described as cooked, roasted, fruity, or alcoholic. chemicalbook.comchemdad.comodowell.com This characteristic scent makes it a significant contributor to the flavor and aroma profiles of various foods and beverages. epa.govaffygility.comchemicalbook.comchemdad.com

Contribution to Food and Beverage Aroma Profiles (e.g., Bread, Soy Sauce)

Bread: In bread, this compound is a volatile compound that arises from the metabolism of yeast during fermentation. lesaffrebaking.com It contributes a "fermented" or "wine-like" note to the bread's aroma. lesaffrebaking.com It is considered one of the most frequent volatile organic compounds found in both the crust and sourdough of bread. cabidigitallibrary.orgresearchgate.net Studies on gluten-free bread have also identified this compound as an abundant compound in the dough, formed during fermentation. uva.es The formation of this compound in sourdough is derived from the amino acid isoleucine via the Ehrlich pathway in yeast cells. mdpi.com

Soy Sauce: this compound is an important aroma-active compound in soy sauce. researchgate.net It is primarily produced through the Ehrlich pathway during fermentation but can also result from the breakdown of 2-methyl-1-butanal, contributing a malty aroma. researchgate.netmdpi.com While it is a key component, in some traditional Korean soy sauces, it has been associated with an unpleasant odor when present in high concentrations. sci-hub.se

The table below details the contribution of this compound to the aroma of specific food products.

Food ProductContribution to Aroma
Bread "Fermented," "wine-like" notes from yeast metabolism. lesaffrebaking.comcabidigitallibrary.org
Soy Sauce Malty aroma, produced during fermentation. researchgate.netresearchgate.netmdpi.com

Olfactory and Gustatory Perceptions (e.g., Malty, Ethereal, Fruity)

This compound is a significant contributor to the sensory profile of various fermented foods and beverages. Its aroma is complex and has been described using several descriptors, including malty, ethereal, fruity, roasted, winey, and onion-like. nih.govresearchgate.net In the context of beverages like coffee cascara kombuchas, it is associated with ethereal and fruity notes. nih.gov In sherry wines, its sensory perception is described as roasted, fruity, fusel oil-like, alcoholic, wine-like, and reminiscent of whiskey. researchgate.net The taste of the (S)-enantiomer of this compound is specifically characterized as malty.

Biosynthesis of Related Aroma Compounds (e.g., Esters)

This compound serves as a precursor in the biosynthesis of various aroma-active esters. These esters are formed through the condensation of an alcohol, in this case, this compound, with an acyl-CoA, a reaction often catalyzed by alcohol acyltransferases (AATs). researchgate.net

A notable example is the formation of 2-methylbutyl acetate (B1210297), an ester that contributes to the fruity and floral aromas in many fermented products. acs.orgnih.gov The production of such esters is a key area of interest in metabolic engineering, where microorganisms like Escherichia coli are engineered to produce specific esters for the flavor and fragrance industries. nih.gov Research has shown that by introducing the necessary biosynthetic pathways, these microorganisms can convert intermediates from amino acid metabolism into alcohols like this compound, which are then esterified. nih.govzju.edu.cn For example, E. coli strains have been developed to produce a variety of acetate esters, including 2-methyl-1-butyl acetate, from glucose. nih.gov

Biochemical Pathways and Metabolism

Isoleucine Degradation Pathway

The primary biochemical route for the formation of this compound in many microorganisms, particularly yeast, is through the degradation of the branched-chain amino acid L-isoleucine. ymdb.cawikipathways.org This metabolic cascade is often referred to as the Ehrlich pathway. acs.org

The pathway involves a series of enzymatic steps:

Transamination: L-isoleucine is first deaminated to its corresponding α-keto acid, α-keto-β-methylvalerate. wikipathways.orgnih.gov This reaction is catalyzed by branched-chain amino acid transaminases. caldic.com

Decarboxylation: The α-keto-β-methylvalerate is then decarboxylated to form an aldehyde, 2-methylbutanal. wikipathways.orgnih.gov

Reduction: Finally, the aldehyde is reduced to the alcohol, this compound. wikipathways.org

Interestingly, studies have revealed that while this compound is found almost exclusively as the pure (S)-enantiomer in fermented foods, its presumed precursor, 2-methylbutanal, is found as a racemic mixture of (S)- and (R)-enantiomers. acs.org This finding suggests that the formation of this compound may not proceed solely through the reduction of 2-methylbutanal and that alternative or more complex mechanisms may be involved in the Ehrlich pathway. acs.org

Connection to Branched-Chain Amino Acid Metabolism

The synthesis of this compound is intricately linked to the broader metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. caldic.com These essential amino acids are crucial for various physiological functions. caldic.com In microorganisms, the catabolism of BCAAs not only serves to recycle nitrogen but also produces a range of valuable compounds, including branched-chain alcohols and fatty acids. nih.govmdpi.com

The degradation pathways for all three BCAAs share similar enzymatic steps, leading to the production of fusel alcohols. nih.gov For instance, the fermentation of BCAAs by certain thermophilic bacteria, such as Thermoanaerobacter pseudoethanolicus and Thermoanaerobacter mathranii, results in the formation of a mixture of branched-chain fatty acids and their corresponding alcohols, including this compound from isoleucine. nih.govmdpi.com The ratio of the alcohol to the acid produced can be influenced by environmental factors like the partial pressure of hydrogen. nih.gov

Metabolic engineering efforts often target the host's native amino acid biosynthetic pathways, diverting the 2-keto acid intermediates towards the synthesis of higher alcohols like this compound. zju.edu.cn This strategy leverages the cell's highly active metabolic machinery to produce these valuable compounds from renewable resources like glucose. zju.edu.cn

Biological Activity and Interactions

Attractant Properties for Insects (e.g., Hornets, Wasps, Yellowjackets)

This compound is recognized for its potent attractant properties for certain species of social wasps, including hornets and yellowjackets. epa.govaffygility.comchemicalbook.com This characteristic has led to its registration and use as a biochemical pesticide in traps. epa.govregulations.gov The compound's distinctive odor is believed to be the primary factor in its effectiveness as an attractant. affygility.comchemicalbook.com

The mode of action is non-toxic; the insects are lured into the trap by the scent of this compound and are then killed through physical entrapment rather than by any direct toxic effect of the chemical itself. epa.govregulations.gov It is often used in combination with other attractants, such as heptyl butyrate (B1204436) and acetic acid, to create a more effective lure for a broader range of wasp species. epa.gov Field evaluations have demonstrated that traps containing this compound are selective, primarily capturing the target insects like wasps, hornets, and yellowjackets. regulations.gov

Effects on Microorganisms

This compound exhibits notable antimicrobial properties against a range of microorganisms, particularly fungi and bacteria. smolecule.com It is a naturally occurring volatile organic compound (VOC) produced by various organisms, including the yeast Saccharomyces cerevisiae, where it is a byproduct of fermentation and contributes to the aroma of alcoholic beverages. smolecule.comymdb.ca The antimicrobial activity of this compound is a subject of research for its potential application in controlling pathogenic microbes.

Research has demonstrated that this compound can inhibit the growth of several plant pathogenic fungi. Studies on Colletotrichum gloeosporioides and Colletotrichum acutatum, the causal agents of anthracnose in guava, have shown that this compound can completely inhibit their mycelial growth at concentrations of 1.0 µL/mL of air or higher. researchgate.netacademicjournals.org The inhibitory effect is dose-dependent, with significant growth inhibition observed at concentrations as low as 0.2 µL/mL of air. academicjournals.org Similarly, it has been found to be highly effective against Sclerotinia sclerotiorum, the fungus causing white mold, with near 100% inhibition of mycelial growth. scielo.br The compound's toxicity is attributed to its high affinity for the plasma membrane. scielo.br

The proposed mechanism of action for its antifungal activity involves inducing oxidative stress and disrupting cell membrane integrity. researchgate.netacademicjournals.org Exposure of fungal mycelia to this compound leads to an increase in the peroxidation of membrane lipids. researchgate.netacademicjournals.org This indicates that the compound causes oxidative damage to the fungal cells. Furthermore, it increases the non-selective permeability of the plasma membrane, leading to a loss of cellular contents and ultimately inhibiting fungal growth. researchgate.netacademicjournals.org

In addition to its effects on fungi, this compound has been identified as a VOC produced by the endophytic fungus Muscodor albus, which is known for its biocontrol properties against various postharvest pathogens, including fungi like Botrytis cinerea and Penicillium expansum, and bacteria such as Erwinia carotovora pv. carotovora and Pseudomonas fluorescens. researchgate.net

Below is a summary of research findings on the inhibitory effects of this compound on various microorganisms.

Table 1: Inhibitory Effects of this compound on Various Microorganisms

Microorganism Type Research Finding Reference
Colletotrichum gloeosporioides Fungus Complete mycelial growth inhibition at ≥1.0 µL/mL of air. researchgate.netacademicjournals.org Increased lipid peroxidation and plasma membrane permeability. researchgate.netacademicjournals.org researchgate.netacademicjournals.org
Colletotrichum acutatum Fungus Complete mycelial growth inhibition at ≥1.0 µL/mL of air. researchgate.netacademicjournals.org Increased lipid peroxidation and plasma membrane permeability. researchgate.netacademicjournals.org researchgate.netacademicjournals.org
Sclerotinia sclerotiorum Fungus Nearly 100% mycelial growth inhibition at 0.8 µL/mL. scielo.br scielo.br
Botrytis cinerea Fungus VOCs from Muscodor albus, including this compound, show inhibitory action. researchgate.net researchgate.net
Penicillium expansum Fungus VOCs from Muscodor albus, including this compound, show inhibitory action. researchgate.net researchgate.net
Erwinia carotovora pv. carotovora Bacterium VOCs from Muscodor albus, including this compound, show inhibitory action. researchgate.net researchgate.net

Potential as a Biomarker

This compound is a volatile organic compound (VOC) that is produced through various metabolic processes in both microorganisms and humans. ymdb.ca Its presence and concentration in biological samples such as breath, feces, and tissues are being investigated for their potential as non-invasive biomarkers for various diseases and metabolic conditions. mdpi.comfrontiersin.org

In the context of cancer diagnostics, studies have explored the volatilomic signatures of gastric tissues. Research has indicated that the emission of this compound, along with other primary alcohols like 3-methyl-1-butanol and 2-methyl-1-propanol (B41256), is significantly lower from gastric cancer tissue compared to normal tissue. mdpi.com This downregulation of alcohol production in cancerous tissue suggests that this compound could be part of a panel of volatile biomarkers for detecting gastric cancer. mdpi.comjnccn.orgresearchgate.netnih.gov The altered levels of these alcohols may reflect changes in the activity of enzymes such as alcohol dehydrogenases in cancer cells. mdpi.com

This compound has also been identified in the headspace of Mycobacterium bovis BCG cultures, a model for Mycobacterium tuberculosis. open.ac.uk While it is one of several VOCs produced by these bacteria, it is not unique to them, which may limit its utility as a standalone biomarker for tuberculosis. open.ac.uk However, its presence in a broader VOC profile could still contribute to a diagnostic signature. frontiersin.org

Furthermore, research into the gut microbiome has highlighted the potential of fecal VOCs as biomarkers. In studies related to Autism Spectrum Disorders (ASD), this compound was identified as part of the core volatilome in patients, with its abundance potentially correlating with clinical features. frontiersin.org Its presence is linked to the metabolic activity of the gut microbiota. frontiersin.org The consumption of certain foods, such as various fruits and fermented products where this compound is naturally present, can also lead to its detection in the body, making it a potential biomarker for dietary intake.

The table below summarizes the potential applications of this compound as a biomarker.

Table 2: Potential of this compound as a Biomarker

Condition/Application Sample Type Observation Potential Significance Reference
Gastric Cancer Gastric Tissue Headspace Significantly lower levels emitted from cancerous tissue compared to normal tissue. mdpi.comjnccn.orgresearchgate.netnih.gov Part of a VOC signature for non-invasive cancer detection. mdpi.com mdpi.comjnccn.orgresearchgate.netnih.gov
Tuberculosis Culture Headspace Detected in the headspace of Mycobacterium bovis BCG cultures. open.ac.uk May contribute to a VOC profile for diagnosing tuberculosis, though not a specific marker. open.ac.ukfrontiersin.org open.ac.ukfrontiersin.org
Autism Spectrum Disorders (ASD) Fecal VOCs Identified as part of the core gut microbiome volatilome in ASD patients. frontiersin.org Potential biomarker related to gut microbiota alterations in ASD. frontiersin.org frontiersin.org

Table 3: List of Chemical Compounds

Compound Name
2,3-Butanedione
This compound
2-Methyl-1-propanol
2-methylbutanal
3-methyl-1-butanol
Acetaldehyde
Acetoin
Acetone
Acetic acid
Alcohol dehydrogenases
Benzaldehyde
Benzonitrile
Butanoic acid
Carbon disulfide
Cyclohexanone
Desflurane
DL-limonene
Ethanol (B145695)
Ethyl acetate
γ-butyrolactone
Hexafluoroisopropanol
Hexanal
Indole
Isoprene
Nonanal
n-pentane
Pentane (B18724)
Phenol
Phenyl ethyl alcohol
Propanoic acid
Propofol
Pyridine (B92270)
Pyrrole
Sevoflurane
Skatole
Toluene
Trimethylamine
o-cymene
1-butanol (B46404)
1-pentanol (B3423595)
2-butanone
2-heptanone
2-hexanone
2-nonanone
2-pentanone
3-methyl-butanoic acid
2-methyl-propanoic acid
Benzeneacetaldehyde
Octadecanal
Tetradecanal
Methyl isobutyl ketone
p-cymene
Octadecane
1-tridecene
2-butanamine
2-dodecanol
Benzyl alcohol
1-undecane
2,4-dimethyl-1-heptane
2-propanol
Ammonia
2-acetophenone
Hydrogen cyanide
Methylthiocyanide
Methanol
1-octanol
Hexanol
2,2,4,4-tetramethyloxolane
3Z-octenyl acetate
3-methylcyclohexene
Methyl 4-methylpentanoate
4-methylpentanoic acid
1-methyl-2-(1-methylethyl)-benzene
Methyl nicotinate
4-methyldodecane
1,2-bis(trimethyllsily)-benzene
Heptane
Octane
3-pentanone
3-octanone
Propanal
3-methylbutanal (B7770604)
Pentanal
Heptanal
1-propanol, 2-methyl
undecane
methoxy-phenyl-oxime
Isovaleric acid
2-methyl-methylbutanol
Butyrate
Isobutyric acid
3-octanone
Trimethylamine N-Oxide
Acetate
Propionate
2-methyl 2-propenal
n-hexanal
n-octanal
n-nonanal
n-butyl acetate
ethyl propanoate
ethyl butyrate
3-heptanone
2-octanone
2-methyl-5-(methylthio)-furan

Vi. Environmental and Toxicological Research on 2 Methyl 1 Butanol

Environmental Fate and Transport Studies

The environmental fate of 2-methyl-1-butanol (B89646) is largely characterized by its rapid breakdown and low potential for accumulation. epa.gov

This compound is a volatile compound, meaning it can easily evaporate into the atmosphere. epa.gov When used as an attractant in traps, it volatilizes at very low concentrations. epa.gov This volatilization is a key aspect of its function, but the resulting atmospheric residues dissipate and degrade rapidly. epa.gov The rate of evaporation at 20°C is such that a harmful contamination of the air is reached rather slowly. chemicalbook.com Vapors of this compound are heavier than air and may spread along floors. sigmaaldrich.com

This compound is readily biodegradable. chemicalbook.comcarlroth.com While specific studies on its environmental biodegradation rate are not extensively documented, its structural similarity to other lower molecular weight aliphatic alcohols, which are known to be readily biodegradable, suggests a similar behavior for this compound. chemicalbook.com One study indicated a 70% degradation in 5 days through oxygen depletion. carlroth.com This rapid biodegradation means that the compound is not expected to accumulate in the environment. epa.gov

The bioaccumulative potential of this compound is considered low. carlroth.com Its n-octanol/water partition coefficient (log KOW) is 1.29, which suggests it does not significantly accumulate in organisms. carlroth.com Based on its water solubility and log Kow, the bioconcentration factor (BCF) for this compound is estimated to be low, further indicating that it will not significantly bioconcentrate in aquatic organisms. chemicalbook.com

Due to its physical and chemical properties, this compound has the potential for high to very high mobility in soil. chemicalbook.com This is based on estimated Koc values derived from its water solubility and log Kow. chemicalbook.com However, the likelihood of significant soil and water contamination is mitigated by its rapid biodegradation. nih.gov In the event of a spill, it is advised to prevent the product from entering drains and to absorb the liquid with inert material. tcichemicals.com Contaminated washing water should be retained and disposed of properly. carlroth.comcarlroth.com The use of this compound in traps is not expected to have direct or significant contact with surrounding vegetation. regulations.govepa.gov

Biodegradation and Environmental Accumulation

Ecological Impact and Ecotoxicity Assessments

When used as an attractant in traps, this compound is not expected to cause direct exposure to non-target organisms. epa.gov The U.S. Environmental Protection Agency (EPA) has determined that there is no ecotoxicity associated with this biochemical, even in cases of small exposures. epa.gov There are no reported incidents of ecotoxicity related to exposure to this naturally occurring compound. epa.gov

Field evaluations have shown that traps containing this compound specifically attract target pests like wasps, yellowjackets, and hornets, with no demonstrable effects on non-target insects such as honeybees. regulations.govepa.gov

In terms of aquatic toxicity, this compound is not classified as hazardous to the aquatic environment. carlroth.com Studies have determined the following toxicity thresholds:

OrganismTestConcentrationDurationReference
Danio rerio (Zebra fish)LC50530 mg/L96 hours chemicalbook.com
Daphnia magna (Water flea)EC50341.21 mg/L48 hours chemicalbook.com
Scenedesmus quadricauda (Green algae)TTC (EC5)260 mg/L8 days chemicalbook.com
Activated sludgeEC10370 mg/L180 minutes chemicalbook.com

Microbial Volatile Organic Pollutant (MVOC) Implications

This compound is recognized as a microbial volatile organic compound (MVOC), a class of compounds produced by microorganisms like fungi and bacteria during their metabolic processes. cassen.caresearchgate.net These compounds are known to be emitted by microbes commonly found in indoor environments. researchgate.netjst.go.jp As volatile substances, they can diffuse through various materials, and their presence is sometimes used as an indicator of microbial growth, such as mold infestations. nih.govirbnet.de Research has shown that the profile of MVOCs emitted depends significantly on the microbial species and the substrate they are growing on. cassen.cairbnet.de Studies have investigated the genotoxicity of various MVOCs, including this compound, noting that long-term exposure to these compounds could present a health hazard. researchgate.netjst.go.jp While some studies have found a weak but statistically significant association between the presence of this compound and moldy indoor environments, its utility as a definitive indicator is limited because concentrations are often influenced more by other indoor factors. nih.gov

Exposure to this compound as an airborne pollutant has been shown to induce cytotoxicity in plant seedlings. researchgate.netnih.govresearchgate.net In studies using rice (Oryza sativa) as a bioindicator, treatment with this compound resulted in increased production of reactive oxygen species (ROS), a hallmark of cellular stress and toxicity. researchgate.netresearchgate.netresearchgate.net This increase in ROS suggests that the compound can disturb the metabolic balance within plant cells, leading to oxidative damage. researchgate.net

Further research demonstrated that this cytotoxicity manifests in observable changes to the plant's growth and development. researchgate.net For instance, treating rice seedlings with this compound at a concentration of 4 µM led to a significant reduction in both shoot length (by 15.6%) and root length (by 12%) compared to control seedlings. researchgate.net These findings indicate that this compound can have inhibitory effects on the early stages of plant growth. researchgate.net

In response to the oxidative stress induced by this compound, plants activate their enzymatic antioxidant defense systems. researchgate.netnih.govresearchgate.net This is a protective mechanism to scavenge the excess reactive oxygen species (ROS) and mitigate cellular damage. lidsen.commdpi.com Research on rice seedlings exposed to this compound showed an enhancement of the activity of key antioxidant enzymes, specifically peroxidase (POD) and catalase (CAT). researchgate.netnih.govresearchgate.net The activation of these enzymes provides clear evidence that the plant is attempting to counteract the cytotoxic effects of the volatile compound. researchgate.netnih.govresearchgate.net The antioxidant system, which includes both enzymatic and non-enzymatic components, plays a crucial role in maintaining redox balance within plant cells under conditions of environmental stress. lidsen.commdpi.com

The impact of this compound extends to the genetic level by modulating the expression of various plant genes. researchgate.netnih.gov In rice seedlings, exposure to this MVOC led to the up-regulation of genes involved in the plant's defense and stress response systems. researchgate.netnih.gov Specifically, quantitative real-time PCR (qRT-PCR) analysis revealed increased expression of genes for glutaredoxins (GRXs), peroxiredoxins (PRXs), thioredoxins (TRXs), and glutathione (B108866) S-transferases (GSTUs). researchgate.netnih.gov These gene families are integral to the antioxidant network, helping to protect the plant from oxidative damage.

Furthermore, research on other plants like Arabidopsis thaliana has shown that this compound, as a fungal volatile, can activate defense responses, including the production of peroxidases. frontiersin.org Light conditions have also been found to influence the production of volatile compounds in plants; for example, treating tomatoes with red light can affect the emission of this compound. google.com

Activation of Enzymatic Antioxidant Scavenging Systems in Plants

Human Health Risk Assessment and Toxicology

The U.S. Environmental Protection Agency (EPA) has reviewed the human health risks associated with this compound, particularly in its use as a registered biochemical pesticide attractant in traps. epa.govepa.gov The assessment concluded that its use according to label directions poses no significant risk to human health due to limited exposure and negligible hazard. epa.gov This is supported by the fact that this compound occurs naturally in many fruits, beer, and wine and is used as a food additive, with people being regularly exposed through diet without known adverse incidents. epa.govregulations.gov The toxicological database is considered complete for characterizing its hazard, and no evidence of human health risks or adverse incidents was found in literature searches. regulations.gov

Acute toxicity studies classify this compound as having low to moderate toxicity. regulations.govindustrialchemicals.gov.au Based on the Globally Harmonized System (GHS), it is considered harmful if inhaled. carlroth.com The EPA classifies it in Toxicity Category III for acute oral and dermal toxicity (where Category I is the most toxic and Category IV is the least). regulations.gov

The median lethal dose (LD50) is a standard measure of acute oral toxicity. Studies in rats have established the oral LD50 for this compound, although values vary slightly across different reports. These studies are fundamental to classifying the substance's acute toxicity potential. carlroth.comchemicalbook.comnih.gov

Test AnimalReported LD50 ValueSource
Rat4,170 mg/kg carlroth.com
Rat2,200 mg/kg bw chemicalbook.com
Rat4.92 ml/kg nih.gov

Acute Toxicity Studies

Dermal Toxicity

This compound is classified as a skin irritant. nih.govalphachem.ca Repeated or prolonged contact with the skin can cause dryness or cracking because the substance defats the skin. chemicalbook.comitcilo.orgthegoodscentscompany.com In rabbits, the dermal LD50 (the lethal dose for 50% of the test animals) has been reported as 2.58 g/kg and 2.900 mg/kg. epa.govcarlroth.com Another study reported an LD50 in rabbits of greater than 3,160 mg/kg bw. chemicalbook.com It is considered minimally irritating to the skin. nih.gov One safety data sheet indicates that it may cause moderate to severe skin irritation. alphachem.ca The U.S. Environmental Protection Agency (EPA) classifies this compound in Toxicity Category IV for primary dermal irritation, which is the lowest toxicity category. regulations.gov

Dermal Toxicity of this compound

Species Dosage Effects Reference
Rabbit 2.58 g/kg LD50 epa.gov
Rabbit 2.900 mg/kg LD50 carlroth.com
Rabbit > 3,160 mg/kg bw LD50 chemicalbook.com
Rabbit 2000 mg/kg (99.9%) Erythema, edema, desquamation (very slight to moderate), fissuring (very slight to slight) cir-safety.org

Subchronic Toxicity Studies

Subchronic toxicity studies help to understand the effects of repeated or continuous exposure to a substance over a portion of a lifespan. For this compound, the U.S. EPA determined that 90-day oral, dermal, and inhalation testing was not required for its use as a biochemical pesticide because significant repeated exposures are not expected. epa.gov

However, a 90-day subchronic toxicity study was conducted on rats with 3-methyl-1-butanol, a structurally similar compound. researchgate.netnih.gov In this study, the test substance was administered in drinking water. researchgate.netnih.gov At the highest concentration (16,000 p.p.m.), male rats showed a marginal increase in red blood cell count and a slight decrease in mean corpuscular volume and hemoglobin content. researchgate.netnih.gov No other substance-related effects were observed on body weight, mortality, clinical chemistry, organ weights, or pathology. researchgate.netnih.gov The No-Observable-Adverse-Effect-Level (NOAEL) for 3-methyl-1-butanol was determined to be 4000 p.p.m. for male rats and 16,000 p.p.m. for female rats. researchgate.netnih.gov

Mutagenicity and Carcinogenicity Studies

Mutagenicity studies investigate the potential of a substance to cause genetic mutations. This compound has been evaluated for mutagenicity in several assays. It was found to be not mutagenic in an in vitro mammalian cell assay. epa.gov A study investigating microbial volatile organic compounds (MVOCs) found that this compound showed SOS-inducing activity in the umu test, which can be an indicator of genotoxicity. jst.go.jpresearchgate.net However, other sources state that it has not been found to be mutagenic. who.int

Regarding carcinogenicity, which is the potential to cause cancer, there is limited specific data for this compound. fda.gov The U.S. EPA has not identified any concerns for carcinogenicity based on the available data and its use pattern. epa.gov For the structurally related compound 1-butanol (B46404), adequate data on its carcinogenicity are not available. who.int

Safety Assessments as a Flavorant and Fragrance Ingredient

This compound is used as a flavoring agent in foods and as an ingredient in fragrances. nih.govregulations.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". inchem.org The U.S. EPA also notes that it occurs naturally in fruits, wine, and beer and is a well-recognized flavor agent in processed foods, with its regular consumption in the human diet not being associated with any hazards. epa.govregulations.govepa.gov

As a fragrance ingredient, a toxicologic and dermatologic review has been conducted. nih.gov The Research Institute for Fragrance Materials (RIFM) has published a safety assessment for 2-methylbutanol as part of a group of branched-chain saturated alcohols. nih.gov The International Fragrance Association (IFRA) recommends usage levels for this compound up to 1.0% in the fragrance concentrate. thegoodscentscompany.com

Occupational Exposure and Handling Precautions

Occupational exposure to this compound can occur through inhalation, ingestion, and dermal contact. nih.govitcilo.org It is an irritant to the eyes, skin, and respiratory tract. chemicalbook.comitcilo.org The substance can also affect the central nervous system, causing symptoms like dizziness and drowsiness. itcilo.orginchem.org

To minimize occupational exposure, several precautions are recommended. These include working in a well-ventilated area, using a closed system, and employing explosion-proof electrical equipment, especially above 50°C. chemicalbook.comitcilo.orginchem.org Personal protective equipment (PPE) is crucial and includes:

Eye/Face Protection : Safety goggles or face protection. chemicalbook.comitcilo.orginchem.org

Skin Protection : Protective gloves and suitable protective clothing. chemicalbook.comitcilo.orginchem.org

Respiratory Protection : Use of ventilation, local exhaust, or breathing protection is advised. chemicalbook.comitcilo.orginchem.org

General hygiene practices such as washing hands after handling and not eating, drinking, or smoking in the work area are also important. itcilo.orgcarlroth.com In case of a spill, the liquid should be collected in sealable containers and the remainder absorbed with sand or an inert absorbent. itcilo.org It is also a flammable liquid, so open flames, sparks, and smoking should be prohibited in areas where it is handled. chemicalbook.comitcilo.orginchem.org

Occupational Exposure and Safety Recommendations for this compound

Precaution Category Recommendation Reference(s)
Engineering Controls Use in a well-ventilated area, local exhaust, closed system (especially >50°C), explosion-proof equipment. chemicalbook.comitcilo.orginchem.orgtcichemicals.com
Personal Protective Equipment (PPE) Safety goggles, protective gloves, protective clothing, respiratory protection. chemicalbook.comitcilo.orginchem.orgtcichemicals.com
Handling Practices Avoid contact with skin and eyes. Do not breathe vapor. No open flames, sparks, or smoking. Ground/bond container and receiving equipment. chemicalbook.comitcilo.orginchem.orgtcichemicals.com
Hygiene Do not eat, drink, or smoke during work. Wash hands thoroughly after handling. alphachem.caitcilo.orgcarlroth.com

| Storage | Store in a cool, fireproof, well-ventilated place. Keep container tightly closed. | chemicalbook.comitcilo.orgtcichemicals.com |

Vii. Applications and Industrial Research of 2 Methyl 1 Butanol

Biofuel Research and Development

2-Methyl-1-butanol (B89646) has emerged as a compound of significant interest in the search for sustainable and efficient biofuels. Its properties offer potential advantages over traditional biofuels like ethanol (B145695), driving research into its production and application as a next-generation fuel.

Potential as a Next-Generation Fuel

This compound is considered a promising candidate for a next-generation biofuel. chemdad.comnih.govacs.org Higher alcohols, including this compound, are considered advantageous gasoline substitutes compared to ethanol due to their higher energy density and lower hygroscopicity. zju.edu.cn Its branched-chain structure and hydrophobic, gasoline-like properties make it an attractive option. smolecule.comwikipedia.org

Research has focused on producing this compound from renewable resources, particularly through the metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.govwikipedia.orgresearchgate.net These engineered microbes can synthesize this compound from glucose by diverting intermediates from amino acid biosynthetic pathways. nih.govzju.edu.cn For instance, 2-keto-3-methylvalerate, a precursor in the isoleucine pathway, can be converted into this compound. nih.govresearchgate.net While naturally produced in small amounts during fermentation, research aims to increase production yields to commercially viable levels. zju.edu.cnresearchgate.net Studies have demonstrated the potential for producing this compound from various substrates, positioning it as a potential alternative to conventional fossil fuels. smolecule.comosti.gov

Combustion Characteristics in Engines

The combustion properties of this compound have been the subject of detailed investigation to assess its suitability as an engine fuel. acs.orgkaust.edu.sa As a C5 alcohol, it is considered an alternative fuel that can lead to lower emissions of greenhouse gases and other harmful pollutants. acs.org

Studies on its combustion in homogeneous charge compression ignition (HCCI) engines have revealed distinct heat release characteristics. acs.org When blended with primary reference fuels (PRFs), this compound can cause a significant decrease in low-temperature heat release (LTHR) and delay the main combustion phase. acs.org These features could be leveraged to enhance the design and operation of advanced engine technologies. acs.org

Research has also involved measuring key combustion parameters. A comprehensive study measured ignition delay times for this compound/air mixtures in a high-pressure shock tube at temperatures from 750 to 1250 K and pressures of 20 and 40 bar. kaust.edu.sa The same study determined premixed laminar flame speeds at various pressures. kaust.edu.sa This data is crucial for developing and validating detailed chemical kinetic models that can accurately predict the combustion behavior of this compound under different engine conditions. acs.orgkaust.edu.sa

Chemical Synthesis and Industrial Intermediate

Beyond its potential as a biofuel, this compound is a versatile chemical intermediate with established applications across various industries. smolecule.comdow.com

Use as a Solvent in Organic Synthesis and Other Applications

This compound serves as a solvent in organic synthesis and is used in the formulation of various products. smolecule.comdow.comsigmaaldrich.com It is a colorless liquid with limited miscibility with water but is miscible with most common organic solvents. dow.com Its properties make it suitable for use as a solvent in the production of paints, coatings, and adhesives. smolecule.comontosight.aiontosight.ai It is also used as a solvent for oils, fats, resins, and waxes. chemicalbook.comodowell.com The compound's solvent capabilities are also utilized in the manufacturing of lacquers and in the plastics industry for spinning polyacrylonitrile (B21495). chemicalbook.comodowell.com

Applications of this compound as a Solvent

Industry Application
Chemical Organic Synthesis (introduction of the active amyl group) chemicalbook.comodowell.comfishersci.ie
Paints & Coatings Solvent for paints, varnishes, and other coatings chemdad.comontosight.aichemwaychemicals.com
Adhesives Solvent in the production of adhesives and sealants ontosight.aichemwaychemicals.com
Plastics Solvent in spinning polyacrylonitrile chemicalbook.comodowell.com
Food & Beverage Flavorant in processed foods chemdad.comchemicalbook.comepa.gov

| Personal Care | Solvent in cosmetics and personal care products sigmaaldrich.com |

Production of Cosmetics, Pharmaceuticals, and Paints

This compound is an important intermediate in the manufacturing of a diverse range of products, including cosmetics, pharmaceuticals, and paints. smolecule.comdow.comontosight.ai In the pharmaceutical sector, it serves as an intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). ontosight.aiontosight.aiontosight.ai Its chiral nature is particularly valuable for producing enantiomerically pure compounds, which is often a critical requirement for drug efficacy and safety. chemimpex.com

In the cosmetics and fragrance industry, it is used in the formulation of perfumes and personal care products. dow.comchemimpex.com It also functions as a flavoring agent in some applications due to its characteristic aroma. smolecule.comchemimpex.com The paint and coatings industry utilizes this compound as a solvent and as an additive in oil-based paints. chemdad.comodowell.comaffygility.com

Role in Lubricants, Plasticizers, and Additives

The industrial utility of this compound extends to its use in the formulation of lubricants, plasticizers, and various chemical additives. smolecule.com It is employed as an additive for oils and in the composition of lubricants. chemicalbook.comodowell.comfishersci.ieaffygility.com Furthermore, it is used in the production of plasticizers, which are substances added to materials like plastics to increase their flexibility and durability. dow.comchemicalbook.comodowell.com

Chiral Building Block in Advanced Materials

The inherent chirality of (S)-(-)-2-Methyl-1-butanol makes it a valuable and cost-effective starting material for the synthesis of various optically active compounds, particularly in the field of advanced materials. tandfonline.comsigmaaldrich.com Its molecular structure provides a foundation for creating materials with specific and desirable optical and physical properties.

(S)-(-)-2-Methyl-1-butanol is a key precursor in the synthesis of chiral liquid crystals (CLCs). tandfonline.comsigmaaldrich.comscientificlabs.com These materials are utilized in a variety of applications due to their unique electro-optical properties. tandfonline.com The introduction of the chiral 2-methylbutyl group into the molecular structure of typical mesogens, such as biphenyl (B1667301) derivatives or Schiff bases, can induce the formation of cholesteric or smectic C* phases. tandfonline.com

Research has demonstrated several synthetic pathways to incorporate the chiral center from (S)-(-)-2-Methyl-1-butanol into liquid crystal molecules. One common method involves converting the alcohol into a more reactive intermediate, such as (S)-(+)-1-bromo-2-methylbutane or (S)-2-methyl-1-butyl arenesulfonates, which then act as chiral alkylating agents. tandfonline.com Another approach is through esterification reactions, where the hydroxyl group of this compound reacts with a carboxylic acid to form a chiral ester. tandfonline.com

For instance, novel ferroelectric liquid crystals (FLCs) have been synthesized using (S)-2-methyl-1-butanol as a chiral ingredient. scispace.com In one example, a compound was designed with two asymmetric centers, one derived from L-tyrosine and the other from (S)-2-methyl-1-butanol, resulting in a material with high spontaneous polarization. scispace.com Similarly, chiral side-chain liquid crystalline polyacrylates have been developed from (S)-(-)-2-methyl-1-butanol, exhibiting chiral nematic or smectic phases depending on the length of the spacer group. scielo.br The synthesis of these polymers often involves creating a chiral monomer, such as (S)-4'-(2-methyl-1-butyloxy)phenyl 4-[1-(propenoyloxy)alkyloxy]benzoate, which is then polymerized. scielo.br

The table below summarizes examples of chiral liquid crystals synthesized using this compound as a chiral precursor.

Liquid Crystal Type Precursor Key Synthetic Step Resulting Phase
Ferroelectric Liquid Crystal (DOBAMBC analog)(S)-(-)-2-Methyl-1-butanolEsterificationSmectic C tandfonline.com
Ferroelectric Liquid Crystal (CDPMBB)(S)-2-Methyl-1-butanol & L-tyrosineIncorporation of two chiral centersSmectic C* scispace.com
Chiral Side-Chain Polyacrylate(S)-(-)-2-Methyl-1-butanolSynthesis of chiral acryloyloxybenzoate monomerChiral Nematic or Smectic scielo.br
Polysiloxanes and Polymethacrylates(S)-(-)-2-Methyl-1-butanolHydrosilation of chiral monomersSmectic A, Chiral Smectic C, Smectic B nycu.edu.tw

(S)-(-)-2-Methyl-1-butanol serves as a chiral resolution reagent, a critical tool for separating racemic mixtures into their individual enantiomers. This process is fundamental in the production of optically active compounds, especially in the pharmaceutical industry where the chirality of a molecule can significantly impact its biological activity. wikipedia.org

The process of chiral resolution typically involves reacting a racemic mixture with a chiral resolving agent, like (S)-(-)-2-Methyl-1-butanol, to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation through methods like crystallization. wikipedia.org Once separated, the chiral resolving agent is removed to yield the pure enantiomers. While effective, a drawback of this method is that at least half of the initial racemic mixture is often discarded. wikipedia.org

Although less common than other resolving agents, the utility of (-)-2-methyl-1-butanol has been explored in asymmetric synthesis. For example, in the asymmetric synthesis of α-amino acids using the Baumgarten method, the use of (-)-2-methyl-1-butanol resulted in a much lower degree of asymmetric induction compared to (-)-menthol. jst.go.jp This highlights the importance of selecting the appropriate chiral auxiliary for a specific reaction to achieve high enantiomeric excess.

Synthesis of Chiral Liquid Crystals (CLC)

Flavor and Fragrance Industry Applications

This compound is utilized in the food and fragrance industries as a flavoring and fragrance agent. smolecule.comthegoodscentscompany.comdow.com It is a naturally occurring compound found in various fruits, as well as in fermented beverages like beer and wine, contributing to their characteristic aroma profiles. epa.govwikipedia.org The odor of this compound is often described as having cooked, roasted, fruity, or alcoholic undertones with a whiskey-like scent. smolecule.comepa.gov

Its application as a flavorant is noted in many processed foods. epa.gov In the fragrance industry, it is used in the formulation of perfumes. dow.com The esterification of this compound with carboxylic acids produces esters that are also important in the flavor and fragrance sectors. smolecule.com

The table below details the sensory profile and natural occurrence of this compound.

Attribute Description
Odor Profile Whiskey-scented, cooked, roasted, fruity, alcoholic undertones smolecule.comepa.gov
Flavor Profile Ethereal type flavor thegoodscentscompany.com
Natural Occurrence Fruits, wine, beer, summer truffles, cantaloupe, tomato epa.govwikipedia.org
Industrial Use Flavorant in processed foods, component in perfumes dow.comepa.gov

Viii. Advanced Research Directions and Future Perspectives

Computational Chemistry and Modeling Studies

Computational chemistry and modeling have become indispensable tools for understanding the complex behaviors of 2-Methyl-1-butanol (B89646) at a molecular level. These in-silico approaches provide crucial insights into its reaction kinetics, quantum chemical properties, and thermodynamic behavior, which are essential for designing and optimizing both its synthesis and its application in combustion engines.

Detailed chemical kinetic models are being developed to simulate the combustion and pyrolysis of this compound. These models are crucial for understanding its performance as a biofuel. For instance, a kinetic model with 177 species and 994 reactions was developed to study its pyrolysis from 750 to 1400 K. researchgate.net This model was tested against experimental data on species mole fractions. researchgate.net Another comprehensive model, including high- and low-temperature chemistry, was developed and validated against experimental data for ignition delay times and laminar flame speeds at various pressures and temperatures. kaust.edu.sa

Researchers have conducted reaction path and sensitivity analyses to identify key reactions during combustion. kaust.edu.sa These studies reveal that, unlike butanol isomers, the decomposition of this compound is dominated by H-abstraction reactions rather than unimolecular reactions. researchgate.net The oxidation of this compound has also been studied in a jet-stirred reactor, contributing to a comprehensive kinetic mechanism for its oxidation. hal.science

Interactive Data Table: this compound Combustion Modeling Studies

Study FocusExperimental ConditionsKey Findings
Pyrolysis750-1400 K, 30 and 760 TorrDecomposition is dominated by H-abstraction reactions. researchgate.net
OxidationPressures: 1–40 atm, Temperatures: 740–1636 KDeveloped a detailed chemical kinetic model for oxidation. kaust.edu.sa
Oxidation in Jet-Stirred ReactorHigh pressureProvided data for a comprehensive kinetic mechanism. hal.science

Quantum chemical calculations provide fundamental insights into the molecular structure and energetics of this compound. These calculations have been used to investigate its conformations and intramolecular motions. acs.org For instance, studies combining Fourier transform microwave spectroscopy with density functional theory (DFT) and ab initio calculations have identified the stable conformers of this compound. acs.org

These computational methods are also employed to understand reaction mechanisms at a molecular level. For example, quantum chemical calculations were used to study the direct esterification of 1-hydroxy-3-methyl-3-phospholene 1-oxide with 1-butanol (B46404), revealing a high activation energy that explains the need for microwave irradiation for the reaction to proceed. rsc.org Furthermore, calculations of thermodynamic properties like entropy, enthalpy, and Gibbs free energies for 2-Methyl-1-propanol (B41256) (an isomer of this compound) have been performed using multi-structural anharmonicity methods, showing excellent agreement with experimental data. nih.govresearchgate.net

Thermodynamic modeling, particularly of vapor-liquid equilibrium (VLE), is critical for the design of separation and purification processes involving this compound. Numerous studies have reported experimental VLE data for binary and ternary systems containing this compound at various pressures. acs.orgnist.govcabidigitallibrary.orgosti.govacs.org

The experimental data are often correlated using thermodynamic models such as Wilson, NRTL (Non-Random Two-Liquid), and UNIQUAC (Universal Quasichemical Activity Coefficient). acs.orgnist.govacs.orgresearchgate.net For the binary system of ethanol (B145695) and this compound, a positive deviation from ideality was observed. acs.org The binary interaction parameters obtained from these models are then used to predict the VLE data for more complex multicomponent systems. nist.govacs.org For example, the parameters from binary systems were successfully used to predict the VLE of a quinary system containing this compound, ethylbenzene, and xylene isomers. acs.org

Interactive Data Table: VLE Studies of this compound Systems

SystemPressure (kPa)Models UsedKey Finding
Ethanol + this compound33.3, 66.6, 101.3Wilson, NRTL, UNIQUACPositive deviation from ideality. acs.org
This compound + DMF101.3Wilson, NRTLGood correlation with experimental data. nist.gov
2-Propanol + this compound74.7, 101.3NRTL, Wilson, UNIQUACGood description of VLE data. cabidigitallibrary.org
This compound + Ethylbenzene + Xylenes101.33NRTL, UNIQUAC, WilsonGood prediction of quinary system VLE. acs.org

Quantum Chemical Calculations

Novel Biotechnological and Metabolic Engineering Strategies

The production of this compound through microbial fermentation is a promising alternative to its synthesis from petrochemical sources. Metabolic engineering plays a pivotal role in developing microbial strains with enhanced production capabilities.

A key goal of metabolic engineering is to increase the titer (concentration) and yield of this compound from renewable feedstocks like glucose. Various microorganisms, including Escherichia coli and Corynebacterium glutamicum, have been engineered for this purpose. zju.edu.cnresearchgate.net

Strategies to enhance production often involve the overexpression of genes in the amino acid biosynthetic pathways, which provide the precursor 2-keto acids for alcohol synthesis. zju.edu.cnejbiotechnology.info For example, by diverting intermediates from the isoleucine biosynthesis pathway, researchers have successfully produced this compound. researchgate.netunl.pt In one study, engineering Corynebacterium glutamicum resulted in the accumulation of 0.37 g/L of this compound. researchgate.net Another study using a bioengineered strain of Corynebacterium crenatum achieved a production of 1026.61 mg/L of this compound from glucose. researchgate.net Optimizing fermentation conditions, such as pH and temperature, has also been shown to significantly boost production, with one study reporting a yield of 4.87 g/L. researchgate.net

Beyond just improving the production of naturally occurring alcohols, researchers are expanding the metabolic capabilities of microorganisms to synthesize novel, non-natural biofuels. pnas.orggreencarcongress.com This involves a combination of metabolic and protein engineering to create artificial pathways. pnas.org

The 2-keto acid pathway serves as a versatile platform for producing a range of higher alcohols. nih.govosti.gov By introducing heterologous enzymes with broad substrate specificity, such as 2-ketoacid decarboxylases and alcohol dehydrogenases, scientists have engineered E. coli to produce not only this compound but also other alcohols like 1-propanol, 1-butanol, and isobutanol. zju.edu.cnpnas.org Furthermore, by engineering enzymes like 2-isopropylmalate synthase (LeuA) to accommodate larger substrates, the production of even longer-chain alcohols (C6-C8) has been demonstrated, opening up new possibilities for advanced biofuels with improved energy densities. greencarcongress.comzenodo.org

Enhancing Titer and Yield in Microbial Production

Green Chemistry Approaches to this compound Production

The chemical industry is increasingly shifting towards sustainable and environmentally friendly production methods, and the synthesis of this compound is no exception. Green chemistry principles are being applied to develop processes that reduce or eliminate the use and generation of hazardous substances. Key research areas include biocatalysis and the use of renewable feedstocks.

Historically, this compound has been refined from fusel oil, a byproduct of ethanol fermentation, or manufactured through petrochemical routes like the oxo process. odowell.comwikipedia.org However, modern research focuses on microbial fermentation, which offers a renewable alternative.

Metabolic Engineering for Bio-based Production:

A significant area of research is the metabolic engineering of microorganisms to produce this compound from renewable resources like glucose. wikipedia.org Scientists have successfully engineered strains of Escherichia coli and Corynebacterium glutamicum for this purpose. capes.gov.brresearchgate.net These approaches harness the cell's natural amino acid biosynthetic pathways. nih.gov

Specifically, the isoleucine biosynthesis pathway is exploited to produce 2-keto-3-methylvalerate (KMV), a direct precursor to this compound. nih.govresearchgate.net The process involves two main enzymatic steps:

A 2-keto acid decarboxylase converts KMV into an aldehyde.

An alcohol dehydrogenase then reduces the aldehyde to this compound. nih.gov

Researchers have explored a variety of enzymes from different organisms to optimize production. For instance, studies have shown that using acetohydroxy acid synthase (AHAS) II from Salmonella typhimurium and threonine deaminase from Corynebacterium glutamicum can significantly improve the yield of this compound in E. coli. capes.gov.br Through such engineering, a production titer of 1.25 g/L of this compound has been achieved in 24 hours, with a yield of up to 0.17 grams per gram of glucose. capes.gov.brunl.pt Similarly, engineered Corynebacterium glutamicum has been shown to accumulate up to 0.37 g/L of this compound. nih.gov

Engineered MicroorganismPrecursor PathwayKey Enzymes UtilizedAchieved TiterReference
Escherichia coliIsoleucine BiosynthesisThreonine deaminase, Acetohydroxy acid synthase (AHAS)1.25 g/L capes.gov.br
Corynebacterium glutamicumIsoleucine Biosynthesis2-keto acid decarboxylase, Alcohol dehydrogenase0.37 g/L nih.gov

These biotechnological routes represent a significant step towards the sustainable production of this compound, aligning with the principles of green chemistry by utilizing renewable feedstocks and biocatalytic conversions under mild conditions. chemcess.com

Deeper Exploration of Biological and Environmental Interactions

Natural Occurrence and Environmental Fate:

This compound is a naturally occurring compound found in a variety of fruits, as well as in fermented beverages like beer and wine. epa.govnih.gov Its presence has been identified in apples, oranges, nectarines, and Concord grape juice, among others. nih.gov As a naturally occurring substance, ecosystems have pathways for its degradation.

Research indicates that this compound is readily biodegradable and is not expected to accumulate in the environment. epa.goveuropa.eunih.gov Its potential to leach into soil is mitigated by its rapid biodegradation. nih.gov In the atmosphere, it is expected to exist primarily in the vapor phase and degrade through reactions with hydroxyl radicals. nih.gov

Ecotoxicity Profile:

The U.S. Environmental Protection Agency (EPA) has evaluated this compound as a biochemical pesticide, specifically as an attractant for wasps and hornets in traps. epa.govregulations.gov In this application, it has a non-toxic mode of action, with pests being physically trapped rather than poisoned. epa.gov

Data submitted to the EPA and searches of open literature have shown no evidence of ecotoxicity. regulations.gov Due to its use in traps, rapid volatilization, and quick biodegradation, direct exposure to non-target organisms is limited. epa.govepa.gov Consequently, the EPA has issued a "No Effect" (NE) determination for threatened and endangered species concerning its registered uses. epa.govregulations.gov

Environmental AspectFindingReference
Biodegradability Readily biodegradable in water and soil. epa.goveuropa.eunih.gov
Bioaccumulation Low potential for bioaccumulation. europa.eu
Aquatic Toxicity Acute L(E)C50 is > 1 mg/L for fish, invertebrates, and algae. europa.eu
Non-target Organisms No significant risk identified for non-target organisms in registered uses. epa.govepa.gov

Further research could focus on the specific microbial pathways involved in its degradation and its role as a volatile organic compound (VOC) in plant-insect interactions beyond its use as a pesticide attractant. researchgate.net

Development of New Derivatives and Applications

The unique chiral structure of this compound makes it a valuable building block in organic synthesis for a range of advanced materials and specialty chemicals. guidechem.com

Chiral Liquid Crystals:

A significant application of S-(-)-2-methyl-1-butanol is as a precursor for the synthesis of chiral liquid crystals (CLCs). guidechem.comtandfonline.com These materials are used in the production of new-generation displays and televisions due to their vibrant colors, stable performance, and low energy consumption. guidechem.comtandfonline.com The introduction of the chiral 2-methylbutyl group into liquid crystal structures can induce ferroelectric properties and other desirable characteristics. tandfonline.com Research in this area focuses on developing efficient synthetic methods to create novel CLC intermediates and final products. tandfonline.com

Esters for Flavors and Fragrances:

This compound is used to synthesize various esters that have applications in the flavor and fragrance industry. ontosight.aiontosight.ai For example, its reaction with specific acids can produce esters with fruity or floral notes. odowell.com A notable application is in the synthesis of 2-methylbutyric acid esters, which are key components of lilac fragrance. guidechem.com

Advanced Biofuels:

There is growing interest in this compound as a potential advanced biofuel. chemicalbook.comasm.org Compared to ethanol, higher alcohols like this compound offer several advantages, including higher energy density, lower vapor pressure, and lower hygroscopicity (the tendency to absorb moisture from the air). nih.govnih.gov These properties make it more compatible with existing gasoline infrastructure. ontosight.ai Research is focused on improving microbial production yields and optimizing its performance as a standalone fuel or as a gasoline additive. unl.ptgoogle.com

Chemical Intermediates:

As a functionalized chiral molecule, this compound serves as a versatile intermediate for introducing an active amyl group in organic synthesis. odowell.comchemicalbook.com This is valuable in the production of pharmaceuticals, pesticides, and other fine chemicals where specific stereochemistry is required. ontosight.aidow.com For instance, it is a precursor for synthesizing (S)-(+)-2-methylbutanal through oxidation. orgsyn.org It can also be converted to derivatives like (S)-(+)-1-Bromo-2-methylbutane and (S)-(+)-4-(2-methyl-1-butoxy)benzoic acid, which are themselves useful chiral building blocks. tandfonline.com

Application AreaSpecific Use / DerivativeSignificanceReference
Advanced Materials Chiral Liquid Crystals (CLCs)Used in low-energy consumption displays and televisions. guidechem.comtandfonline.comtandfonline.com
Fragrances 2-Methylbutyric acid estersMain component of lilac fragrance. guidechem.com
Biofuels Gasoline additive or replacementHigher energy density and lower hygroscopicity than ethanol. nih.govontosight.aiasm.org
Fine Chemicals Chiral building blockSynthesis of pharmaceuticals, pesticides, and other specialty chemicals. ontosight.aichemicalbook.comdow.com

Future research will likely continue to explore the synthesis of novel derivatives from this compound, aiming to leverage its chiral properties for new materials and bioactive molecules.

Q & A

Q. What methodologies are used to assess the ecological safety of 2-methyl-1-butanol in field applications?

Researchers should adopt a tiered risk assessment framework to evaluate non-target organism exposure. Tier I studies include acute toxicity testing (oral, dermal, inhalation) and environmental fate analysis. For this compound, EPA waivers for higher-tier testing were granted due to its low toxicity (Category IV), natural occurrence, and lack of ecotoxicological endpoints in mammals, birds, aquatic organisms, and soil systems . Experimental designs should prioritize exposure scenarios aligned with intended use (e.g., attractant traps) and leverage existing public data on secondary metabolites and degradation pathways.

Q. How is this compound detected and quantified in complex biological matrices?

Gas chromatography (GC) coupled with headspace sampling is the standard method for analyzing this compound in biological or beverage samples. Congener analysis protocols should include calibration with internal standards (e.g., 3-methyl-1-butanol) and validation against matrices like fermented media or plant tissues. Detection limits for GC methods typically range from 0.1–10 ppm, depending on column specificity and sample preparation .

Q. What are the primary natural and synthetic sources of this compound relevant to laboratory research?

Naturally, this compound is produced during yeast fermentation (e.g., in wine, beer) via the Ehrlich pathway from amino acid catabolism. Synthetic production involves catalytic hydrogenation of 2-methyl-1-butenal or microbial engineering in strains like E. coli and Corynebacterium glutamicum. Researchers must verify purity (>99%) through batch analyses and certify limits using OPPTS Guideline 830-1750 for laboratory-grade applications .

Advanced Research Questions

Q. How can microbial pathways be optimized to enhance this compound yields while reducing by-product formation?

Strain engineering in E. coli or S. cerevisiae should focus on:

  • Substrate channeling : Overexpression of ketol-acid reductoisomerase (ILV5) to direct 2-keto-3-methylvalerate toward this compound synthesis .
  • By-product mitigation : Knockout of competing pathways (e.g., ethanol dehydrogenase ADH2 in yeast) to reduce co-production of ethanol or isoamyl alcohol .
  • Tolerance engineering : Adaptive laboratory evolution under alcohol stress improves strain viability at titers >10 g/L .

Q. What experimental strategies resolve contradictions in toxicity data between microbial by-products and regulatory assessments?

Discrepancies often arise from context-specific exposure (e.g., industrial fermentation by-products vs. controlled pesticide applications). Researchers should:

  • Conduct dose-response assays across models (e.g., Drosophila, zebrafish) to compare toxicity thresholds.
  • Apply metabolomic profiling to identify secondary metabolites in microbial systems that may alter toxicity profiles .
  • Cross-reference EPA’s “No Effect” determinations (based on Tier I data) with OECD guidelines for chronic exposure .

Q. How do researchers validate the absence of genotoxic risks in novel applications of this compound?

Q. What analytical challenges arise when studying this compound in multi-phase systems (e.g., lignocellulosic biorefineries)?

Key challenges include:

  • Matrix interference : Co-elution with structurally similar alcohols (e.g., 3-methyl-1-butanol) requires advanced GC×GC-TOF/MS for resolution .
  • Phase partitioning : Use of stable isotope tracers (e.g., ¹³C-labeled this compound) to quantify distribution in liquid/solid/gas phases .
  • Process integration : Real-time monitoring via inline sensors to optimize extraction during continuous fermentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.